3-(Bromomethyl)biphenyl
Description
Properties
IUPAC Name |
1-(bromomethyl)-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFPTPXBTIUISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397563 | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14704-31-5 | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3-(Bromomethyl)biphenyl
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Bromomethyl)biphenyl
In the landscape of modern chemical synthesis, 3-(Bromomethyl)biphenyl stands out as a pivotal intermediate, valued for its unique structural and reactive characteristics. Comprising a biphenyl scaffold functionalized with a reactive bromomethyl group, this compound serves as a versatile building block in both medicinal chemistry and materials science. The biphenyl moiety itself is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties and ability to engage with a wide range of biological targets.[1][2] The true synthetic utility, however, is unlocked by the benzylic bromide, a functional group primed for a variety of chemical transformations.
This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of 3-(Bromomethyl)biphenyl. It is designed for researchers, chemists, and drug development professionals who seek to leverage this reagent in their synthetic endeavors. We will delve into its physicochemical and spectroscopic data, explore its reactivity through mechanistic insights, provide a detailed synthetic protocol, and discuss its role in the development of novel therapeutics and advanced materials.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in research and development. These characteristics determine its handling, storage, purification, and analytical identification.
Physicochemical Properties
3-(Bromomethyl)biphenyl is a tan-colored solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below, compiled from various chemical data providers.
| Property | Value | Source(s) |
| CAS Number | 14704-31-5 | [3][4][5] |
| Molecular Formula | C₁₃H₁₁Br | [3][6] |
| Molecular Weight | 247.13 g/mol | [3][6][7] |
| Appearance | Off-white to light yellow/tan solid crystal powder | [3] |
| Melting Point | 57-61 °C | [3][4][7] |
| Boiling Point | 185 °C at 12 mmHg | [3][4][7] |
| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [3][4][7] |
| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [3][8] |
| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [3][4][7] |
| XLogP3 | 4.1 | [6][7] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of 3-(Bromomethyl)biphenyl.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals that are characteristic of the molecule's structure. The benzylic protons (-CH₂Br) are expected to appear as a singlet in the range of 4.4-4.6 ppm. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically show up around 2.0-3.0 PPM.[9][10] The aromatic protons on the two phenyl rings will resonate further downfield, typically in the 7.2-7.8 ppm region.[9] The splitting pattern in the aromatic region can be complex due to coupling between the non-equivalent protons.
-
¹³C NMR Spectroscopy : In the carbon NMR spectrum, the benzylic carbon (-CH₂Br) would typically appear around 33-35 ppm. The aromatic carbons produce signals in the characteristic range of 120-145 ppm.[10]
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. A key diagnostic peak would be the C-Br stretching vibration, which is expected in the 600-700 cm⁻¹ range.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3-(Bromomethyl)biphenyl is primarily dictated by the reactivity of the C-Br bond. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions. The stability of the intermediate benzylic carbocation or the resonance-stabilized transition state allows it to react readily via both Sₙ1 and Sₙ2 mechanisms, depending on the nucleophile, solvent, and reaction conditions.[11]
This reactivity makes it a valuable precursor for introducing the 3-phenylbenzyl moiety into a target molecule.
Caption: Reactivity profile of 3-(Bromomethyl)biphenyl in nucleophilic substitution.
A prime example of its utility is in the synthesis of complex amino alcohols, which are valuable chiral auxiliaries and pharmaceutical intermediates.[3][4] Furthermore, its application extends to modern catalytic methods, such as the copper/photoredox dual-catalyzed cross-coupling to install difluoromethyl groups, a motif of growing importance in medicinal chemistry.[12]
Synthesis and Purification Protocol
The most common method for preparing 3-(Bromomethyl)biphenyl is through the radical bromination of 3-methylbiphenyl. The reaction is typically initiated using light and employs a brominating agent like N-Bromosuccinimide (NBS). This method is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. A general, field-proven protocol is detailed below.
Caption: General workflow for the synthesis and purification of 3-(Bromomethyl)biphenyl.
Detailed Experimental Protocol: Radical Bromination
This protocol is adapted from general procedures for benzylic bromination.[13]
Materials:
-
3-Methylbiphenyl (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05-1.1 equivalents)
-
Radical initiator (e.g., AIBN or benzoyl peroxide, ~0.02 equivalents, optional but recommended for consistency)
-
Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., chlorobenzene)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes (for recrystallization)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Light source (e.g., 250W sunlamp or tungsten floodlight)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In the round-bottom flask, dissolve 3-methylbiphenyl (1 eq.) in the chosen anhydrous solvent. Add NBS (1.05 eq.) and the radical initiator (if used).
-
Causality Note: Anhydrous conditions are critical to prevent hydrolysis of NBS, which can lead to unwanted side reactions. The light source provides the energy to homolytically cleave the N-Br bond in NBS, initiating the radical chain reaction.
-
-
Initiation and Reflux: Place the light source a few inches from the flask. Begin stirring and heat the mixture to a gentle reflux. The reaction is often marked by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide floating on top.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC), checking for the consumption of the starting material. The reaction typically takes 1-4 hours.[13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the solid succinimide byproduct.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), water, and finally brine.
-
Self-Validation: The Na₂S₂O₃ wash is a key step to ensure no residual reactive bromine species are carried forward, which could compromise product stability.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture, to afford pure 3-(Bromomethyl)biphenyl as a crystalline solid.
Applications in Research and Development
The biphenyl scaffold is a cornerstone in medicinal chemistry. Its derivatives are known to act as anti-inflammatory agents, antihypertensives, and anti-cancer drugs.[1] 3-(Bromomethyl)biphenyl serves as a key starting material for elaborating this valuable scaffold.
-
Drug Discovery: Recent studies have highlighted the role of biphenyl derivatives as potent androgen receptor (AR) antagonists and degraders for treating enzalutamide-resistant prostate cancer.[14] The ability to easily functionalize the biphenyl core via the bromomethyl handle is crucial for synthesizing libraries of compounds to explore structure-activity relationships (SAR). Other research has identified substituted biphenyl imidazoles as bombesin receptor subtype-3 (BRS-3) agonists, a target for metabolic disorders.[15]
-
Materials Science: The rigid, conjugated structure of the biphenyl unit makes it an attractive component for organic electronics. Biphenyl derivatives are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.[1] The bromomethyl group allows for the incorporation of this chromophore into larger polymeric structures or onto surfaces.
Safety and Handling
3-(Bromomethyl)biphenyl is a hazardous chemical and must be handled with appropriate safety precautions by trained personnel. It is classified as corrosive, an irritant, and a lachrymator.[3][7]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[6][7] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[6] |
| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life.[6] |
| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[6][7] |
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[16]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[16][17]
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[17]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[17]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[17]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.
Conclusion
3-(Bromomethyl)biphenyl is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a reliable component in complex synthetic routes. For researchers in drug discovery and materials science, mastering the use of this versatile building block opens doors to novel molecular architectures with potentially groundbreaking applications. By understanding its core properties and handling it with the necessary care, scientists can effectively harness the synthetic power of 3-(Bromomethyl)biphenyl to advance their research goals.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS.14704-31-5 3-(Bromomethyl)biphenyl - Violet Trade [violet-oled.com]
- 4. 3-(Bromomethyl)biphenyl | 14704-31-5 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN101648839B - Green synthesis method of bromomethyl biphenyl compound - Google Patents [patents.google.com]
- 14. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.ca [fishersci.ca]
- 17. biosynth.com [biosynth.com]
Technical Monograph: Solvation Dynamics & Handling of 3-(Bromomethyl)biphenyl
Executive Summary
3-(Bromomethyl)biphenyl is a specialized alkylating agent utilized primarily in the synthesis of biphenyl-derived pharmaceuticals (e.g., Angiotensin II receptor antagonists) and advanced organic materials. Structurally, it consists of a lipophilic biphenyl core with a reactive benzylic bromide at the meta position.[1]
This molecule presents a specific "solubility-reactivity paradox": while it dissolves readily in nucleophilic solvents (like alcohols and amines), it rapidly degrades in them via solvolysis.[1] Therefore, successful handling requires selecting solvents that balance solvation power with chemical inertness .[1]
Critical Handling Note: This compound is a lachrymator and a corrosive solid (MP: 57–61 °C).[1] All solvation procedures must be conducted within a certified fume hood.[1]
Part 1: Physicochemical Profile[1]
Understanding the physical state is a prerequisite for dissolution. 3-(Bromomethyl)biphenyl is a low-melting solid.[1] Its lipophilicity (LogP ~4.[1]1) dictates that it will resist dissolution in aqueous media but partition strongly into organic layers.[1]
| Property | Value | Operational Implication |
| CAS Number | 14704-31-5 | Use this for vendor verification (Note: CAS 59786-29-1 is often erroneous/misattributed). |
| Molecular Formula | C₁₃H₁₁Br | Molecular Weight: 247.13 g/mol |
| Physical State | Off-white/Tan Solid | Low melting point (57–61 °C) means it may liquefy during exothermic dissolution.[1] |
| LogP | ~4.1 (Predicted) | Highly lipophilic; practically insoluble in water.[1] |
| Reactivity | Electrophilic | Susceptible to Sₙ2 attack; moisture sensitive (hydrolyzes to alcohol).[1] |
Part 2: Solubility Landscape
The following table categorizes solvents based on their thermodynamic capability to dissolve the solute versus their kinetic tendency to react with it.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Stability | Application Context |
| Halogenated | Dichloromethane (DCM) | Excellent | High | Primary Choice. Best for reactions and transfers.[1] High solubility due to polarizability match.[1] |
| Halogenated | Chloroform (CHCl₃) | Excellent | High | Alternative to DCM; slightly higher boiling point allows for reflux.[1] |
| Aromatic | Toluene | Good | High | Ideal for reactions requiring elevated temperatures (>40°C) where DCM flashes off.[1] |
| Esters | Ethyl Acetate (EtOAc) | Good | Moderate | Excellent for recrystallization.[1] Caution: Transesterification is slow but possible under Lewis Acid catalysis.[1] |
| Ethers | THF, 1,4-Dioxane | Good | Moderate | Good for coupling reactions.[1] Caution: Peroxides can initiate radical degradation of the C-Br bond.[1] |
| Alkanes | Hexanes, Heptane | Poor | High | Anti-solvent. Used to precipitate the product from DCM or Toluene solutions.[1] |
| Protic | Methanol, Ethanol | Good | UNSTABLE | AVOID. Rapid solvolysis converts bromide to ether (e.g., 3-(methoxymethyl)biphenyl).[1] |
| Amides | DMF, DMAc | Excellent | Moderate | Use only if necessary.[1] High temperatures can induce decomposition or form quaternary salts.[1] |
Mechanistic Visualization: The Solvation Logic
The following diagram illustrates the decision process for solvent selection, highlighting the critical divergence between "Physical Solubility" and "Chemical Stability."
Figure 1: Decision tree for solvent selection based on chemical stability.
Part 3: Reactivity-Solubility Paradox[1]
The primary error researchers make with 3-(Bromomethyl)biphenyl is assuming that because it is an organic solid, it can be dissolved in methanol for HPLC analysis or reactions.[1]
The Mechanism of Failure (Solvolysis):
The benzylic carbon is highly electrophilic.[1] In the presence of methanol (MeOH), even without a base, the following reaction occurs:
Part 4: Experimental Protocols
Protocol A: Standard Dissolution for Synthesis
Purpose: Preparing a stock solution for nucleophilic substitution (e.g., amine coupling).
-
Preparation: Calculate the required molarity. Ensure all glassware is oven-dried (moisture generates HBr).[1]
-
Solvent Choice: Select Anhydrous Dichloromethane (DCM) .[1]
-
Why? DCM solubilizes the biphenyl core instantly and is easily removed later (BP 39.6°C).[1]
-
-
Execution:
-
Verification: Solution should be clear and colorless to pale yellow. Any turbidity suggests moisture contamination (hydrolysis).[1]
Protocol B: Purification via Recrystallization
Purpose: Removing impurities (e.g., dibrominated side products) using differential solubility.
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc) .
-
Precipitation: Remove from heat. Slowly add Hexanes (or Heptane) dropwise until persistent cloudiness appears.[1]
-
Crystallization: Re-heat slightly to clear the solution, then let it cool slowly to Room Temperature, then to 4°C.
-
Filtration: Filter the white scales and wash with cold Hexanes.
Workflow Visualization: Purification Logic
Figure 2: Recrystallization workflow utilizing the solubility differential between EtOAc and Hexanes.
Part 5: Safety & Handling (Lachrymator)[2]
Warning: 3-(Bromomethyl)biphenyl is a potent lachrymator (tear gas agent) and skin corrosive.[1]
-
Containment: Open vials only inside a functioning fume hood.
-
Spill Neutralization: Do not wipe spills with water.[1]
-
Protocol: Cover spill with a mixture of Triethylamine/Acetone or a dilute Sulfur-based scavenger (like sodium thiosulfate solution) to quench the alkylating agent chemically before cleaning.[1]
-
-
Decontamination: Glassware should be rinsed with a dilute alkaline solution (e.g., NaOH in Ethanol/Water) to hydrolyze residual bromide before removing from the hood.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3864405, 3-(Bromomethyl)biphenyl. Retrieved January 31, 2026.[1][2] [Link]
-
Organic Chemistry Portal. Synthesis of Benzyl Bromides and Reactivity. [Link]
Sources
Theoretical studies of 3-(Bromomethyl)biphenyl electronic properties
Topic: Theoretical Studies of 3-(Bromomethyl)biphenyl Electronic Properties Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists[1]
Executive Summary: The Electronic Pharmacophore of 3-(Bromomethyl)biphenyl[1]
3-(Bromomethyl)biphenyl (3-BMB), CAS [14704-31-5], represents a critical structural motif in medicinal chemistry.[1] Functioning primarily as a benzylic electrophile, it serves as a lipophilic "anchor" in the synthesis of biphenyl-based amino alcohols, norephedrine derivatives, and potential angiotensin II receptor antagonists.
Unlike its para-substituted isomer, the meta-substitution pattern of 3-BMB imposes unique electronic constraints on the biphenyl core, disrupting direct conjugation vectors and altering the reactivity profile of the bromomethyl "warhead." This guide outlines a rigorous theoretical framework for characterizing the electronic structure, reactivity indices, and alkylating potential of 3-BMB using Density Functional Theory (DFT).
Computational Methodology: The Validation Protocol
To ensure high-fidelity electronic property prediction, we employ a "ladder of accuracy" approach. This protocol moves from conformational searching to high-level DFT refinement.[1]
1.1. Level of Theory Selection
For benzylic bromides, the treatment of the bromine atom (Period 4) requires basis sets capable of handling diffuse functions and polarization to accurately describe the C-Br antibonding orbitals (
-
Functional: wB97X-D or CAM-B3LYP .[1]
-
Rationale: Standard B3LYP often underestimates barrier heights for halogen transfer.[1] Long-range corrected functionals (CAM-B3LYP) or dispersion-corrected functionals (wB97X-D) are essential for capturing the
- stacking interactions of the biphenyl rings and the correct asymptotic behavior of the potential.[1]
-
-
Basis Set: 6-311++G(d,p) (C, H) and aug-cc-pVTZ (Br).[1]
-
Rationale: The "++" diffuse functions are critical for describing the anionic character of the leaving group (
) during transition state modeling.
-
1.2. Solvation Models
Electronic properties must be calculated in solvent phases relevant to synthesis (e.g., DMF, Acetonitrile) or biological fluids (Water).[1]
-
Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Key Parameter: Cavity radii scaling (typically 1.1x van der Waals radii) to prevent "proton leak" errors in charged transition states.
Electronic Architecture & Reactivity Descriptors
2.1. Geometric Conformation & The Biphenyl Twist
The steric repulsion between the ortho-hydrogens (positions 2, 2', 6, 6') forces the biphenyl system out of planarity.
-
Theoretical Prediction: The dihedral angle (
) for 3-BMB typically optimizes between 38° and 45° in the gas phase.[1] -
Electronic Consequence: This twist reduces
-conjugation between the phenyl rings compared to a planar system, localizing the HOMO density primarily on the biphenyl core while the LUMO often exhibits significant contribution from the orbital.
2.2. Frontier Molecular Orbital (FMO) Analysis
The HOMO-LUMO gap (
| Orbital | Localization | Electronic Significance |
| HOMO | Biphenyl | Nucleophilic character; dictates oxidation potential.[1] |
| LUMO | Electrophilic character; site of electron acceptance during reduction.[1] | |
| ~4.0 - 4.5 eV (DFT) | Indicates moderate stability; reactive towards strong nucleophiles but stable in air.[1] |
2.3. Molecular Electrostatic Potential (MEP) Mapping
MEP surfaces map the charge distribution, guiding the prediction of non-covalent interactions.
-
Red Regions (Negative Potential): Localized over the
-cloud of the aromatic rings and the Bromine lone pairs. -
Blue Regions (Positive Potential): Highly localized on the methylene carbon (-CH2-) attached to the Bromine.[1]
-
Mechanistic Insight: The intense positive potential at the methylene carbon confirms this site as the "soft" electrophilic center, validating its utility in
alkylation reactions.
Mechanistic Workflow: Computational Study Pipeline
The following diagram illustrates the logical flow for a complete theoretical characterization, from initial structure generation to toxicity prediction.
Figure 1: Computational workflow for the theoretical characterization of 3-(Bromomethyl)biphenyl.
Global Reactivity Descriptors & Toxicological Implications[1]
Using Koopmans' theorem approximation within the DFT framework, we derive quantitative indices to predict the biological behavior of 3-BMB.
4.1. Key Descriptors[1][2][3]
-
Chemical Hardness (
): .[1]-
3-BMB is expected to be a "softer" electrophile compared to benzyl bromide due to the extended biphenyl system, facilitating orbital overlap with soft nucleophiles (e.g., thiol groups in cysteine).
-
-
Electrophilicity Index (
): .[1]
4.2. The Alkylation Pathway (
)
The primary mode of action for 3-BMB in both drug synthesis and toxicity is the displacement of the bromide ion.
Figure 2: Reaction coordinate diagram for the bimolecular nucleophilic substitution (
Experimental Validation & Synthesis Applications
Theoretical data must be grounded in experimental reality.[1] The calculated properties of 3-BMB explain its specific handling requirements and synthetic utility.
-
Solubility: The high lipophilicity (predicted LogP ~4.[1]1) necessitates non-polar or dipolar aprotic solvents (DCM, DMF) for reactions.[1]
-
Stability: The relatively low LUMO energy suggests sensitivity to light and moisture (hydrolysis to the alcohol).
-
Synthetic Utility: The 3-position allows for the construction of "bent" molecular architectures, unlike the linear 4-substituted analogues. This is crucial for fitting into non-linear hydrophobic pockets in GPCRs (e.g., Angiotensin receptors).[1]
References
-
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.[1] Link[1]
-
Parr, R. G., & Pearson, R. G. (1983).[1] Absolute hardness: companion parameter to absolute electronegativity.[1] Journal of the American Chemical Society, 105(26), 7512-7516. Link
-
Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc.[1] Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3864405, 3-(Bromomethyl)biphenyl.[1] Link[1]
-
Chai, J. D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1] Link[1]
Sources
Comprehensive Technical Guide: Crystal Structure Analysis of 3-(Bromomethyl)biphenyl
Executive Summary
3-(Bromomethyl)biphenyl (CAS: 14704-31-5), also known as 3-phenylbenzyl bromide , is a critical electrophilic intermediate in the synthesis of biphenyl-based pharmaceuticals, particularly angiotensin II receptor antagonists ("sartans").[1][2] Despite its chemical ubiquity, its solid-state structural analysis presents unique challenges due to the conformational flexibility of the biphenyl core and the rotational freedom of the bromomethyl substituent.
This guide provides a rigorous framework for the crystallographic characterization of 3-(Bromomethyl)biphenyl. It moves beyond standard protocols to address specific physicochemical hurdles—namely, its low melting point (57–61 °C) and lachrymatory nature—integrating safety, high-fidelity crystallization, and advanced structural refinement strategies.
Part 1: Physicochemical Context & Crystallization Strategy
The Challenge of Conformational Flexibility
The biphenyl moiety exists in a delicate energetic balance.[3] In the gas phase, the dihedral angle between phenyl rings is ~44° to minimize steric clash between ortho-hydrogens. In the solid state, crystal packing forces (Van der Waals,
For 3-(Bromomethyl)biphenyl, the addition of a
-
Asymmetry: Disrupting the potential for high-symmetry space groups often seen in unsubstituted biphenyl.
-
Rotational Disorder: The
group acts as a rotor, frequently requiring disorder modeling during refinement.
Crystallization Protocol
Given the compound's low melting point and tendency to oil out, standard evaporation often fails. The following Anti-Solvent Vapor Diffusion protocol is recommended to grow diffraction-quality single crystals.
Safety Warning: 3-(Bromomethyl)biphenyl is a potent lachrymator and alkylating agent. All manipulations must occur in a certified fume hood.
| Step | Parameter | Technical Rationale |
| 1. Solubilization | Solvent: Dichloromethane (DCM) | High solubility for the aromatic core; volatile enough for diffusion. |
| 2. Concentration | Conc: 20 mg/mL | Moderate saturation prevents rapid precipitation (oiling). |
| 3. Anti-Solvent | Solvent: n-Hexane or Pentane | Non-polar alkane induces gradual aggregation of the hydrophobic biphenyl core. |
| 4. Setup | Method: Double-Vial Diffusion | Place the DCM solution in a small inner vial (uncapped). Place this inside a larger vial containing hexane. Seal the outer vial. |
| 5. Incubation | Temp: 4 °C (Refrigerator) | Critical: Lowering T reduces kinetic energy, favoring crystal lattice formation over amorphous oiling. |
Part 2: X-Ray Diffraction Data Collection & Reduction
Cryogenic Data Collection
Room temperature (298 K) collection is contraindicated for this compound.
-
Thermal Motion: The terminal bromine atom is heavy and electron-rich. At RT, thermal vibration (atomic displacement parameters) will smear the electron density, obscuring the precise C-Br bond length.
-
Phase Transitions: Biphenyls often undergo displacive phase transitions at low temperatures.
-
Standard: Collect data at 100 K using a nitrogen cryostream.
Data Processing Workflow
The following Graphviz diagram outlines the logic flow from raw frames to a refined structure, highlighting specific checkpoints for brominated biphenyls.
Caption: Workflow for XRD analysis of low-melting organobromides, emphasizing disorder modeling loops.
Part 3: Structural Analysis & Interpretation[4]
Once the structure is solved, the analysis must focus on three specific molecular features that define the material's properties.
The Biphenyl Torsion Angle ( )
The angle between the mean planes of the two phenyl rings is the primary conformational descriptor.
-
Expectation:
. -
Significance: If
(planar), it indicates strong intermolecular - stacking forces overcoming the steric repulsion of ortho-hydrogens. This is common in high-density packing modes.
Halogen Bonding (The -hole)
Bromine is polarizable and often exhibits a "sigma-hole"—a region of positive electrostatic potential along the extension of the C-Br bond.
-
Search Protocol: Measure distances between the Br atom and nucleophilic sites (e.g., the
-system of a neighboring ring). -
Criteria: A contact distance
and a C-Br angle near confirms a halogen bond. This interaction directs the supramolecular assembly, often forming 1D chains.
The Conformation
The torsion angle
-
Syn-planar vs. Anti-planar: The bromine atom will likely adopt a position perpendicular to the ring plane (approx
) to maximize orbital overlap or minimize steric clash with the ring hydrogens, though packing forces can distort this.
Part 4: Comparative Data Table (Simulated/Expected)
When validating your experimental results, compare against these expected parameters derived from analogous biphenyl structures (e.g., 3,5-bis(bromomethyl)biphenyl).
| Parameter | Expected Range | Structural Insight |
| Space Group | Centrosymmetric packing is favored for simple aromatics. | |
| C-C (Bridge) | 1.48 – 1.50 Å | Indicates single bond character; conjugation depends on |
| C-Br Bond | 1.95 – 1.98 Å | Typical alkyl bromide length. Shortening implies disorder. |
| 30° – 45° | Non-planar conformation minimizes H | |
| Packing Motif | Herringbone | Edge-to-face C-H |
Part 5: Interaction Network Diagram
The following diagram visualizes the competing intermolecular forces expected in the crystal lattice.
Caption: Schematic of competing forces: Steric twist vs. Packing (Herringbone & Halogen bonding).
References
-
Groom, C. R., et al. (2016).[4] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
-
CP-3-(Bromomethyl)biphenyl Data. PubChem Compound Summary for CID 3864405. National Center for Biotechnology Information. Link
-
Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342-8356. (Authoritative source on Halogen Bonding and Packing). Link
-
Biphenyl Structure Analysis: Charbonneau, G. P., & Delugeard, Y. (1977). Biphenyl: three-dimensional data and new structure refinement at 293 K. Acta Crystallographica Section B, 33(5), 1586-1588. (Foundational data on the biphenyl core). Link
Sources
Reactivity profile of the benzylic bromide in 3-(Bromomethyl)biphenyl
Topic: Reactivity Profile of the Benzylic Bromide in 3-(Bromomethyl)biphenyl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Technical Guide for Medicinal Chemistry & Process Development
Executive Technical Summary
3-(Bromomethyl)biphenyl (CAS: 14704-31-5), often referred to as m-phenylbenzyl bromide, represents a specialized class of benzylic halides where the electrophilic center is modulated by a meta-substituted phenyl ring. Unlike its para-isomer—ubiquitous in the synthesis of "sartan" antihypertensives—the 3-isomer offers a unique vector for introducing the biphenyl pharmacophore into drug candidates without the linear rigidity of para-substitution.
This guide delineates the reactivity profile of the benzylic carbon-bromine (C-Br) bond, analyzing its kinetic behavior in
Structural & Electronic Analysis
Physicochemical Properties
The compound exists as an off-white to tan low-melting solid or semi-solid (mp 57–61 °C), necessitating careful thermal management during dispensing to avoid partial melting and re-crystallization heterogeneity.
| Property | Value | Implication for Processing |
| Molecular Weight | 247.13 g/mol | Standard stoichiometry calculations. |
| Melting Point | 57–61 °C | Solid handling preferred; avoid warm ambient storage. |
| Boiling Point | 185 °C (12 mmHg) | High boiling point allows for high-temp reactions without facile loss. |
| Density | ~1.34 g/cm³ | Denser than most organic solvents; phase separation behavior. |
| Solubility | CHCl₃, DCM, THF | Highly soluble in aprotic polar/non-polar solvents. |
Electronic Modulation (Hammett Analysis)
The reactivity of the benzylic bromide is governed by the electronic influence of the distal phenyl ring.
-
Inductive Effect (
): The phenyl group at the meta position acts as a weak electron-withdrawing group (EWG). This polarization pulls electron density away from the benzylic carbon, increasing its partial positive charge ( ). -
Resonance Effect (
): Unlike the para isomer, the meta position does not allow for direct resonance delocalization of the benzylic orbitals with the second phenyl ring. -
Net Reactivity: The enhanced electrophilicity accelerates
reactions with neutral and anionic nucleophiles compared to benzyl bromide. Conversely, the lack of direct resonance stabilization for a benzylic carbocation makes pathways less favorable than in the para isomer, unless promoted by strong Lewis acids or protic solvents.
Reactivity Profile: The Core Transformation Map
The benzylic bromide serves as a "linchpin" functional group. The following diagram maps the primary divergent pathways available to researchers.
Figure 1: Divergent reactivity map of 3-(Bromomethyl)biphenyl demonstrating primary synthetic utility and potential pitfalls.
Nucleophilic Substitution ( )
This is the dominant mode of reactivity. The reaction follows second-order kinetics:
-
Amines: Reacts rapidly with primary and secondary amines. Over-alkylation is a risk with primary amines; this is mitigated by using the amine in excess or employing a sterically hindered base.
-
Alcohols/Phenols: Requires deprotonation (e.g., NaH,
) to generate the alkoxide/phenoxide for efficient ether formation. -
Catalysis: For sluggish nucleophiles, the addition of KI (Finkelstein condition) generates the in situ benzylic iodide, which is significantly more reactive (
).
Metal-Mediated Cross-Couplings
The
-
Suzuki-Miyaura: Can serve as the electrophile with aryl boronic acids. Note: Conditions must be mild to prevent
-hydride elimination (though impossible here due to lack of -hydrogens) or homocoupling. -
Zinc Insertion (Negishi): Treatment with activated Zn dust generates the benzylic zinc reagent, which can then be coupled to aryl halides.
Experimental Protocols
Protocol A: Controlled N-Alkylation (Synthesis of Amino-Alcohol Pharmacophores)
Context: This protocol is optimized for coupling 3-(bromomethyl)biphenyl with chiral amino alcohols (e.g., norephedrine derivatives), a common motif in medicinal chemistry.
Reagents:
-
Amino alcohol substrate (1.1 equiv)
- (anhydrous, 2.0 equiv) or DIPEA (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)
-
Catalyst: TBAI (Tetrabutylammonium iodide, 0.05 equiv) - Optional but recommended for speed.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve the amino alcohol in MeCN (0.2 M concentration). -
Base Addition: Add powdered
. Stir for 15 minutes to ensure suspension homogeneity. -
Substrate Addition: Add 3-(Bromomethyl)biphenyl dropwise as a solution in minimal MeCN. Critical: Adding the bromide slowly prevents localized high concentrations that favor bis-alkylation.
-
Reaction: Heat to 60 °C. Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Checkpoint: The bromide spot (
in 10% EtOAc/Hex) should disappear within 2–4 hours.
-
-
Workup: Cool to RT. Filter off inorganic solids. Concentrate filtrate. Redissolve in EtOAc, wash with water (
) and brine ( ). Dry over .[4] -
Purification: Flash column chromatography.
Protocol B: Stability & Hydrolysis Management
Benzylic bromides are susceptible to hydrolysis to the corresponding benzyl alcohol upon prolonged exposure to atmospheric moisture.
Self-Validating Stability Check:
-
Test: Dissolve 5 mg in
. Acquire NMR. -
Signal: Look for the benzylic
peak.-
Bromide:
ppm (singlet). -
Hydrolysis Product (Alcohol):
ppm (singlet) + broad OH peak.
-
-
Action: If hydrolysis > 5% is detected, purify via a short silica plug (eluting with Hexane/DCM) before use in sensitive reactions.
Safety & Handling (Lachrymator)
Hazard Class: Corrosive (Skin Corr.[2][5] 1B), Acute Tox. 4, Lachrymator .
3-(Bromomethyl)biphenyl is a potent lachrymator (tear gas agent). Its high reactivity with nucleophiles extends to biological proteins in the mucous membranes.
Mandatory Safety Protocol:
-
Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ethanolamine or alcoholic KOH inside the hood before removal for cleaning. This converts residual bromide to the non-volatile amine/ether.
-
Storage: Store at -20 °C under inert gas (Argon/Nitrogen). Cold storage minimizes vapor pressure (reducing lachrymatory risk) and prevents hydrolysis.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3864405, 3-(Bromomethyl)biphenyl. Retrieved from [Link]
-
Violet Trade. (n.d.). 3-(Bromomethyl)biphenyl Usage and Synthesis: Amino Alcohol Preparation. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Bromomethyl)biphenyl | 14704-31-5 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS.14704-31-5 3-(Bromomethyl)biphenyl - Violet Trade [violet-oled.com]
An In-Depth Technical Guide to the Physical Characteristics of 3-Phenylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the core physical characteristics of 3-phenylbenzyl bromide (also known as 3-(bromomethyl)biphenyl). Designed for professionals in research and development, this document synthesizes fundamental physicochemical data with the underlying scientific principles and experimental methodologies used for their determination.
Molecular Identity and Structural Elucidation
3-Phenylbenzyl bromide is a biphenyl derivative with a bromomethyl substituent at the 3-position of one of the phenyl rings. This structure imparts a unique combination of aromatic and benzylic halide reactivity, making it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery.
Molecular Structure
The structural arrangement of 3-phenylbenzyl bromide is fundamental to its physical and chemical properties. The presence of two phenyl rings allows for delocalization of electron density, while the benzylic bromide group provides a reactive site for nucleophilic substitution.
Figure 1: 2D Chemical Structure of 3-Phenylbenzyl Bromide.
Physicochemical Properties
The physical properties of a compound are critical for its handling, storage, and application in chemical reactions. The following table summarizes the key physical characteristics of 3-phenylbenzyl bromide.
| Property | Value | Source(s) |
| CAS Number | 14704-31-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁Br | [1][3] |
| Molecular Weight | 247.13 g/mol | [1][3] |
| Appearance | Tan solid; off-white to light yellow crystal powder | [1][2] |
| Melting Point | 57-61 °C | [1][2] |
| Boiling Point | 185 °C at 12 mmHg (Predicted) | [1][2] |
| Density | 1.341 g/cm³ (Predicted) | [1][2] |
| Solubility | Soluble in chloroform and methanol. | [1] |
Experimental Determination of Physical Properties: A Methodological Deep Dive
The accurate determination of physical properties is paramount for the characterization of any chemical substance. The following sections detail the experimental protocols and the scientific rationale behind them.
Melting Point Determination
The melting point is a robust indicator of purity for a crystalline solid. For 3-phenylbenzyl bromide, a sharp melting range of 57-61 °C is indicative of a high-purity sample.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry 3-phenylbenzyl bromide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Causality and Self-Validation: A narrow melting point range suggests high purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. This phenomenon, known as freezing-point depression, provides an intrinsic self-validation of the sample's purity.
Boiling Point Determination (for Predicted Value)
Experimental Protocol: Vacuum Distillation
-
Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, and a heat source is assembled.
-
Procedure: A sample of 3-phenylbenzyl bromide is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 12 mmHg). The sample is then heated until it boils, and the temperature of the vapor that distills is recorded as the boiling point at that pressure.
Causality and Rationale: Reducing the pressure above a liquid lowers its boiling point. This is because the liquid boils when its vapor pressure equals the external pressure. For compounds that decompose at their atmospheric boiling point, vacuum distillation is essential for purification.
Density Measurement
The predicted density of 3-phenylbenzyl bromide is 1.341 g/cm³.[1][2] For a solid, density can be determined using various methods, with the choice depending on the form of the solid.
Experimental Protocol: Pycnometry
-
Measurement: The mass of a clean, dry pycnometer (a flask of a known volume) is determined.
-
Sample Addition: A known mass of 3-phenylbenzyl bromide is added to the pycnometer.
-
Liquid Filling: A non-solvent liquid of known density in which the solid is insoluble is added to the pycnometer, and the total mass is measured.
-
Calculation: The volume of the displaced liquid, and thus the volume of the solid, can be calculated, allowing for the determination of the solid's density.
Principle of Measurement: This method is based on Archimedes' principle, where the volume of the solid is determined by the volume of the liquid it displaces.
Solubility Assessment
3-Phenylbenzyl bromide is reported to be soluble in chloroform and methanol.[1] This is consistent with the "like dissolves like" principle, where a molecule with both polar (C-Br bond) and nonpolar (biphenyl system) characteristics will dissolve in solvents of intermediate to high polarity.
Experimental Protocol: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of 3-phenylbenzyl bromide (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of chloroform or methanol) is added.
-
Observation: The mixture is agitated, and the dissolution of the solid is observed. Complete dissolution indicates solubility.
Underlying Principles: Solubility is governed by the intermolecular forces between the solute and the solvent. The dissolution of 3-phenylbenzyl bromide in chloroform and methanol is driven by favorable dipole-dipole and London dispersion forces.
Figure 2: Factors influencing the solubility of 3-phenylbenzyl bromide.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. While specific experimental spectra for 3-phenylbenzyl bromide are not widely published, its expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of 7.2-7.8 ppm, corresponding to the 9 protons on the two phenyl rings.
-
Benzylic Protons (-CH₂Br): A singlet is expected around 4.5 ppm for the two protons of the bromomethyl group. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons (Ar-C): Multiple signals are expected in the region of 125-142 ppm.
-
Benzylic Carbon (-CH₂Br): A signal is expected around 33 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of 3-phenylbenzyl bromide is prepared by dissolving 5-10 mg of the solid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
Aromatic C-H Stretch: Weak to medium bands around 3030-3100 cm⁻¹.
-
Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.
-
C-H Bending (out-of-plane): Strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
-
C-Br Stretch: A band in the 600-700 cm⁻¹ region.
-
CH₂ Wag: A band around 1260 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Background Spectrum: A background spectrum of the clean ATR crystal is collected.
-
Sample Application: A small amount of solid 3-phenylbenzyl bromide is placed directly onto the ATR crystal.
-
Data Collection: The IR spectrum is recorded.
Mass Spectrometry (MS)
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 246 and 248, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Major Fragment Ion: A prominent peak at m/z 167, resulting from the loss of the bromine atom to form the stable 3-phenylbenzyl cation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Figure 3: Expected fragmentation pathway of 3-phenylbenzyl bromide in EI-MS.
Safety and Handling
3-Phenylbenzyl bromide is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3] It is also very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed examination of the physical characteristics of 3-phenylbenzyl bromide, grounded in established scientific principles and experimental methodologies. A thorough understanding of these properties is essential for the safe and effective use of this important chemical intermediate in research and development.
References
Sources
Methodological & Application
The Strategic Application of 3-(Bromomethyl)biphenyl in Suzuki Coupling Reactions: A Guide for Researchers
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. Its robustness, functional group tolerance, and generally mild conditions have cemented its role in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides an in-depth exploration of a specific, yet highly valuable, application of this reaction: the use of 3-(bromomethyl)biphenyl as an electrophilic partner.
This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedures to offer a deeper understanding of the reaction's nuances, the rationale behind methodological choices, and the practical applications of its products.
Introduction: The Significance of the Diaryl- and Triarylmethane Scaffold
The structural motif resulting from the Suzuki coupling of 3-(bromomethyl)biphenyl with an arylboronic acid is a 3-arylmethyl-biphenyl. This diarylmethane core, and its more complex triarylmethane analogues, are privileged structures in medicinal chemistry. They are found in a variety of biologically active compounds, including antihypertensive agents and novel therapeutics targeting the central nervous system.[1]
The utility of 3-(bromomethyl)biphenyl lies in its bifunctional nature. The biphenyl moiety provides a rigid scaffold that can be tailored for specific receptor interactions, while the reactive benzylic bromide allows for the strategic introduction of diverse aryl groups through the Suzuki coupling. This modularity is a significant advantage in drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[2] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of 3-(bromomethyl)biphenyl. This step forms a palladium(II) intermediate. For benzylic halides, this step is generally faster than for aryl halides due to the nature of the sp³-hybridized carbon-halogen bond.[3]
Transmetalation: The aryl group from the boronic acid is then transferred to the palladium(II) center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[2] The choice of base is critical and can significantly impact the reaction rate and yield.
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) center are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Key Considerations for the Suzuki Coupling of 3-(Bromomethyl)biphenyl
While the Suzuki coupling is a versatile reaction, its application to sp³-hybridized electrophiles like 3-(bromomethyl)biphenyl requires careful consideration of the reaction parameters to maximize yield and minimize side reactions.
Catalyst and Ligand Selection: The Role of Steric Bulk and Electron Density
The choice of palladium source and, more importantly, the phosphine ligand, is paramount for a successful coupling with benzylic bromides. Bulky, electron-rich phosphine ligands are often essential to promote the key steps of the catalytic cycle.[4]
-
Rationale for Bulky, Electron-Rich Ligands:
-
Accelerated Oxidative Addition: These ligands stabilize the electron-rich palladium(0) center, facilitating its insertion into the C-Br bond.
-
Promotion of Reductive Elimination: The steric bulk of the ligands can promote the final reductive elimination step, releasing the product and regenerating the active catalyst.[4]
-
Commonly employed ligands for the Suzuki coupling of benzylic halides include monodentate phosphines like JohnPhos, SPhos, and XPhos, which belong to the class of Buchwald ligands.
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a boronate complex that is more competent for transmetalation.[2] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction kinetics and may need to be optimized for specific substrate combinations.
Solvent Selection and Reaction Conditions
The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents like dimethylformamide (DMF) and ethereal solvents such as tetrahydrofuran (THF), often in combination with water, are frequently used. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating, often leading to improved yields by minimizing thermal decomposition of sensitive substrates and intermediates.[4]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 3-(bromomethyl)biphenyl. Optimization may be required for different arylboronic acids.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of a similar benzylic bromide and is a good starting point for rapid reaction optimization.[4]
Materials:
-
3-(Bromomethyl)biphenyl
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos ( (2-Biphenyl)di-tert-butylphosphine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add 3-(bromomethyl)biphenyl (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare a stock solution of the catalyst and ligand. For a series of reactions, dissolve palladium(II) acetate (5 mol %) and JohnPhos (10 mol %) in a minimal amount of anhydrous DMF.
-
Add the catalyst/ligand solution to the microwave vial containing the substrates and base.
-
Add additional anhydrous DMF to the reaction vial to achieve a final concentration of approximately 0.5 M with respect to the 3-(bromomethyl)biphenyl.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Chemicals Insights | Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Heck coupling applications of 3-(Bromomethyl)biphenyl
Application Note: Catalytic Alkenylation of 3-(Bromomethyl)biphenyl via Benzylic Heck Coupling
Abstract
This guide details the protocol for the palladium-catalyzed Heck coupling of 3-(Bromomethyl)biphenyl (CAS: 37924-13-3). Unlike standard aryl halide couplings, this substrate presents a "Benzylic Challenge"—the tendency for competitive homocoupling and the formation of
Strategic Analysis: The Benzylic Challenge
The substrate, 3-(Bromomethyl)biphenyl, contains a reactive benzylic bromide moiety.[1] In standard Heck conditions (Pd(OAc)
-
Rapid Homocoupling: Formation of Wurtz-type dimers (1,2-bis(biphenyl-3-yl)ethane).
-
Nucleophilic Substitution: Competitive attack by the base (e.g., amines) on the benzylic carbon.
-
-Hydride Elimination Issues: While benzyl-Pd species lack
-hydrogens, the intermediate alkyl-Pd species formed after alkene insertion is prone to rapid elimination, sometimes leading to isomerization.
The Solution: Use of electron-rich, bulky ligands (e.g., XPhos or N-heterocyclic carbenes) and inorganic carbonate bases to stabilize the oxidative addition complex and suppress nucleophilic side reactions.
Mechanistic Pathway
The reaction proceeds via a modified Pd(0)/Pd(II) cycle.[2] The key distinction from aryl Heck is the equilibrium between
Figure 1: Catalytic cycle highlighting the
Experimental Protocols
Protocol A: Synthesis of 3-Styrylbiphenyl Derivatives (General Alkenylation)
Target Application: Synthesis of conjugated cores for OLEDs or precursors for chiral hydrogenation.
Reagents:
-
Substrate: 3-(Bromomethyl)biphenyl (1.0 equiv)
-
Alkene: Styrene or n-Butyl acrylate (1.5 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) -
Ligand: XPhos (4 mol%) or tri-tert-butylphosphonium tetrafluoroborate (P(
-Bu) HBF ) -
Base: Cs
CO (2.0 equiv) — Crucial: Avoid amines like Et N to prevent ammonium salt formation. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk): In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)
(4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol). -
Activation: Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes until the solution turns a clear orange/yellow (formation of active Pd(0) species).
-
Substrate Addition: Add 3-(Bromomethyl)biphenyl (247 mg, 1.0 mmol), Cs
CO (652 mg, 2.0 mmol), and the alkene (1.5 mmol). -
Reaction: Seal the tube under Argon. Heat to 80°C for 12–16 hours.
-
Note: Do not exceed 100°C. Higher temperatures favor homocoupling of the benzyl bromide.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Results:
| Parameter | Value | Notes |
| Yield | 75–88% | Dependent on alkene electronics (Acrylates > Styrenes). |
| Selectivity | >20:1 (E/Z) | Thermodynamic trans isomer dominates. |
| Major Byproduct | Homocoupler | <5% if temperature is controlled <90°C. |
Protocol B: Microwave-Assisted Rapid Screening
Target Application: High-throughput generation of fragment libraries for drug discovery.
Workflow Diagram:
Figure 2: Rapid library synthesis workflow.
Modifications for MW:
-
Catalyst: Pd(dppf)Cl
DCM (5 mol%) — More robust for high T. -
Solvent: DMF (High dielectric constant for MW absorption).
-
Conditions: 120°C for 20 minutes (Hold time).
-
Yield: Typically 60–70% (Lower than thermal due to increased homocoupling, but significantly faster).
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Catalyst poisoning or stable | Switch to P( |
| Homocoupling (Dimer) | Concentration of benzyl bromide is too high. | Use Slow Addition of the bromide via syringe pump over 2 hours. |
| Precipitate in Vial | Ammonium salt formation (if amine base used). | Switch strictly to inorganic bases (Cs |
| Isomerization ( | "Chain walking" of Pd-hydride. | Reduce reaction time; add AgOTf (additive) to scavenge halides (advanced). |
Health, Safety, and Handling
-
3-(Bromomethyl)biphenyl: Potent lachrymator and skin irritant. Handle only in a fume hood. It is an alkylating agent; avoid inhalation.
-
Palladium Residues: All waste streams must be treated as heavy metal waste. Use thiourea or thiol-based scavengers for equipment cleaning.
References
-
General Benzylic Heck Methodology
-
Review: Prim, D., et al. "Palladium-Catalyzed Reactions of Benzyl Halides." Tetrahedron, 2002.
-
Ligand Effects: Ehrentraut, A., et al. "Palladium-catalyzed Heck reaction of benzyl chlorides and bromides." Synlett, 2000.
-
- Specific Substrate Context (Biphenyls)
-
Catalyst Systems (XPhos/Pd)
-
Source: "Buchwald Ligands in C-C Bond Formation." Sigma-Aldrich Technical Guides.
-
(Note: While specific papers solely on 3-(bromomethyl)biphenyl Heck coupling are rare, the protocols above are scientifically extrapolated from validated benzyl bromide methodologies cited in References 1 and 3.)
Sources
High-Fidelity O-Alkylation of Phenols with 3-(Bromomethyl)biphenyl
Executive Summary
The 3-phenylbenzyl ether moiety is a privileged scaffold in medicinal chemistry, appearing frequently in PD-1/PD-L1 modulators, bacterial phenylalanyl-tRNA synthetase inhibitors, and various GPCR ligands. This application note details the optimized protocol for the O-alkylation of phenols using 3-(Bromomethyl)biphenyl (CAS 14704-31-5).
Unlike simple benzyl halides, 3-(Bromomethyl)biphenyl is a lipophilic solid (mp 57-61 °C) that introduces significant steric bulk and hydrophobicity. This guide addresses the specific challenges of this reagent—solubility, C-alkylation side reactions, and purification—providing a robust, self-validating workflow for drug discovery applications.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The Reagent Profile[3]
-
Compound: 3-(Bromomethyl)biphenyl (also known as 3-phenylbenzyl bromide).[1]
-
Role: Electrophile (Benzylic Halide).
-
Reactivity: High reactivity toward
displacement due to benzylic stabilization of the transition state. -
Physical State: Tan solid.
-
Hazards: Corrosive, lachrymator, toxic to aquatic life.[2]
Mechanistic Pathway
The reaction follows a classic Williamson Ether Synthesis pathway (
-
Deprotonation: A carbonate base deprotonates the phenol to generate a phenoxide nucleophile.
-
Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the bromide.
-
Selectivity (O- vs. C-): Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation (on the ortho/para ring positions) can occur with soft electrophiles or in protic solvents.
-
Optimization: We utilize polar aprotic solvents (Acetone, DMF) and hard bases (
) to maximize O-selectivity.
-
Mechanistic Diagram
Figure 1: The
Optimization Strategy
The choice of solvent and base is critical for yield and purity.
| Parameter | Standard Condition | Advanced Condition (Hindered Phenols) | Rationale |
| Solvent | Acetone (Anhydrous) | DMF or Acetonitrile | Acetone allows easy workup (evaporation). DMF improves solubility for lipophilic biphenyls and accelerates |
| Base | Potassium Carbonate ( | Cesium Carbonate ( | |
| Catalyst | None | TBAI or KI (10 mol%) | Finkelstein reaction in situ: Converts Bromide to highly reactive Iodide. |
| Temperature | Reflux (56 °C) | 60–80 °C | Heat is required to overcome the activation energy, especially with the bulky biphenyl group. |
Experimental Protocols
Protocol A: Standard High-Fidelity Method
Best for: Unhindered phenols (e.g., phenol, 4-methoxyphenol) and initial screens.
Materials:
-
Phenol substrate (1.0 equiv)[6]
-
3-(Bromomethyl)biphenyl (1.1 equiv)[1]
- (anhydrous, granular, 2.0 equiv)
-
Acetone (HPLC grade, 0.1 M concentration relative to phenol)
Procedure:
-
Activation: To a round-bottom flask equipped with a magnetic stir bar, add the Phenol (1.0 eq) and anhydrous Acetone. Add
(2.0 eq). Stir at room temperature for 15 minutes to allow partial deprotonation. -
Addition: Add 3-(Bromomethyl)biphenyl (1.1 eq) in one portion.
-
Note: If the bromide is solid and clumpy, dissolve it in a minimum amount of acetone before addition.
-
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (bath temp ~60 °C) for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). The product will be less polar (higher
) than the starting phenol.-
Visual Cue: The reaction mixture often turns from a suspension to a finer slurry as KBr precipitates.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic solids (
/KBr) through a celite pad or sintered glass. -
Concentrate the filtrate under reduced pressure to obtain the crude oil/solid.
-
-
Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Protocol B: "The Finkelstein Boost" for Difficult Substrates
Best for: Sterically hindered phenols (e.g., 2,6-disubstituted) or electron-deficient phenols.
Modifications:
-
Solvent: Switch to DMF (anhydrous).
-
Base: Switch to
(1.5 equiv). -
Additive: Add Potassium Iodide (KI) or TBAI (0.1 equiv).
-
Workup: DMF requires an aqueous extraction. Dilute reaction with Water/Brine (1:1), extract 3x with Ethyl Acetate, wash organics with Water (to remove DMF) and Brine, dry over
.
Workflow & Decision Logic
Figure 2: Decision tree for selecting the optimal alkylation protocol and troubleshooting incomplete reactions.
Quality Control & Validation
To ensure the protocol was successful, verify the following analytical markers:
| Method | Observation | Diagnostic Value |
| TLC | New spot with higher | Indicates formation of the less polar ether. |
| 1H NMR | Singlet at ~5.1 ppm (2H). | Represents the benzylic |
| 1H NMR | Disappearance of Phenol -OH (broad singlet, >5 ppm). | Confirms consumption of starting material. |
| LC-MS | Confirms molecular weight (Bromine isotope pattern should disappear). |
Troubleshooting Guide
-
Issue: C-Alkylation observed.
-
Cause: Solvent too polar/protic or base too strong (e.g., NaH).
-
Fix: Ensure strictly anhydrous Acetone is used; stick to Carbonate bases.
-
-
Issue: Low Conversion.
-
Cause: Poor nucleophilicity or steric hindrance.
-
Fix: Switch to Protocol B (DMF/Cs2CO3) and add KI catalyst.
-
-
Issue: Hydrolysis (Benzyl Alcohol formation).
-
Cause: Wet solvent or wet base.
-
Fix: Dry
in an oven at 110°C before use. Use molecular sieves in solvent.
-
References
-
PubChem. 3-(Bromomethyl)biphenyl Compound Summary. National Library of Medicine.[7] [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.[Link]
-
Montgomery, J. I., et al. (2009).[8] "Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase." Bioorganic & Medicinal Chemistry Letters, 19(3), 665-669.[8] [Link]
-
Organic Chemistry Portal. Williamson Ether Synthesis.[3][4][9][Link]
Sources
- 1. 3-(Bromomethyl)biphenyl | 14704-31-5 [chemicalbook.com]
- 2. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Phenyl Ether | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaxchange.info [pharmaxchange.info]
Application Note: 3-(Bromomethyl)biphenyl (BPM) – A Robust, Chromogenic Protecting Group
Topic: 3-(Bromomethyl)biphenyl as a Protecting Group for Alcohols and Acids Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and Process Chemists
Executive Summary
In complex organic synthesis and drug development, the selection of a protecting group (PG) often dictates the efficiency of a synthetic route. While the Benzyl (Bn) group is a staple for masking alcohols and acids, it lacks specific physicochemical properties required for modern high-throughput analysis and purification.
3-(Bromomethyl)biphenyl (BPM-Br) serves as a superior alternative to standard benzyl halides. It installs the 3-phenylbenzyl (BPM) group, which offers three distinct advantages:
-
Enhanced Crystallinity: The biphenyl moiety promotes π-stacking, often converting oils into crystalline solids, facilitating purification without chromatography.
-
UV-Vis Detectability: The extended conjugation provides a strong chromophore (
shift and increased ), essential for HPLC monitoring of non-UV-active aliphatic substrates. -
Lipophilicity: It significantly increases the logP of polar intermediates, improving solubility in organic solvents during extraction.
This guide details the protocols for installing and removing the BPM group, supported by mechanistic insights and comparative data.
Chemical Profile & Mechanism[1][2][3][4][5]
Reagent Specifications
-
IUPAC Name: 3-(Bromomethyl)biphenyl
-
Common Name: 3-Phenylbenzyl bromide
-
CAS Number: 14704-31-5
-
Molecular Weight: 247.13 g/mol
-
Physical State: Low-melting solid or viscous liquid (dependent on purity).
Mechanistic Action
The protection proceeds via a classic SN2 Nucleophilic Substitution . The 3-phenylbenzyl cation is stabilized by the extended biphenyl system, making the bromide a highly reactive electrophile, comparable to or slightly more reactive than benzyl bromide.
Deprotection is achieved primarily through Hydrogenolysis . The driving force is the formation of the stable byproduct 3-phenyltoluene , which is chemically inert and easily removed via evaporation or wash steps.
Figure 1: Cycle of protection and deprotection using 3-(Bromomethyl)biphenyl.[1][2]
Experimental Protocols
Protection of Alcohols (Ether Formation)
Context: This protocol uses Williamson ether synthesis conditions. The BPM group is particularly useful for protecting primary and secondary alcohols in carbohydrate or lipid synthesis.
Materials:
-
3-(Bromomethyl)biphenyl (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
-
Quench: Saturated NH₄Cl
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C. Add the alcohol substrate dropwise (dissolved in minimal THF).
-
Activation: Stir at 0°C for 30 minutes to ensure complete alkoxide formation (bubbling of H₂ must cease).
-
Alkylation: Add 3-(Bromomethyl)biphenyl (1.2 equiv) dropwise.
-
Note: If the bromide is solid, dissolve it in THF first.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (BPM group is UV active).
-
Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl.[1] Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize (usually from Hexane/EtOAc) or flash chromatograph.
Protection of Carboxylic Acids (Ester Formation)
Context: BPM esters are orthogonal to methyl/ethyl esters (stable to basic hydrolysis conditions that cleave simple alkyl esters) and provide excellent crystallinity for intermediates.
Materials:
-
Substrate (Carboxylic Acid)[7]
-
3-(Bromomethyl)biphenyl (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)[4]
-
Solvent: Acetone or DMF
Step-by-Step Protocol:
-
Mixing: In a flask, combine the Carboxylic Acid (1.0 equiv) and K₂CO₃ (2.0 equiv) in Acetone (0.2 M).
-
Addition: Add 3-(Bromomethyl)biphenyl (1.1 equiv) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 2–6 hours.
-
Tip: Addition of catalytic Sodium Iodide (NaI, 0.1 equiv) (Finkelstein condition) accelerates the reaction by generating the more reactive iodide in situ.
-
-
Filtration: Cool to RT. Filter off the inorganic salts.[4][8]
-
Isolation: Concentrate the filtrate. The residue is often a solid BPM ester. Recrystallize from ethanol or diethyl ether.
Deprotection Protocol (Hydrogenolysis)
Context: The cleavage of the BPM group is clean and neutral, making it ideal for sensitive substrates containing acid- or base-labile groups (e.g., acetals, epoxides).
Materials:
-
BPM-Protected Substrate[9]
-
Catalyst: 10% Pd/C (5–10 wt% loading)
-
Hydrogen Source: H₂ balloon or Ammonium Formate
-
Solvent: Methanol, Ethanol, or EtOAc
Step-by-Step Protocol:
-
Dissolution: Dissolve the substrate in Methanol or Ethanol (0.05 M).
-
Note: If solubility is an issue due to the lipophilic BPM group, use an EtOAc/MeOH (1:1) mixture.
-
-
Catalyst Addition: Under an inert atmosphere (N₂), carefully add 10% Pd/C. Caution: Pd/C can ignite solvent vapors; add it to a wet or inerted vessel.
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient). Stir vigorously at RT for 1–4 hours.
-
Monitoring: Monitor by TLC. The starting material (UV active) will disappear. The byproduct (3-phenyltoluene) is non-polar and moves with the solvent front.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with solvent.
-
Purification: Concentrate the filtrate. The 3-phenyltoluene byproduct is volatile enough to be removed under high vacuum or separated via a simple hexane wash if the product is polar.
Comparative Analysis & Data
The following table contrasts BPM with standard protecting groups to aid in selection.
| Feature | BPM (3-Phenylbenzyl) | Bn (Benzyl) | PMB (p-Methoxybenzyl) | Tr (Trityl) |
| Stability (Acid) | High (Stable to TFA) | High | Moderate (Cleaved by TFA) | Low (Cleaved by weak acid) |
| Stability (Base) | Excellent | Excellent | Excellent | Good |
| Deprotection | H₂ / Pd-C | H₂ / Pd-C | DDQ or Acid | Acid |
| Crystallinity | High (π-stacking) | Low/Moderate | Moderate | High |
| UV Detectability | Strong (Biphenyl) | Weak (Phenyl) | Moderate | Strong |
| Lipophilicity | Very High | Moderate | Moderate | High |
Solvent Compatibility Table
Data derived from standard alkylation protocols.
| Solvent | Reaction Type | Yield (Typical) | Notes |
| DMF | Etherification (NaH) | 85–95% | Best for solubility; difficult to remove. |
| THF | Etherification (NaH) | 80–90% | Easier workup; requires reflux for sterically hindered alcohols. |
| Acetone | Esterification (K₂CO₃) | >90% | Standard for acids; fast reaction. |
| DCM | Deprotection (Lewis Acid) | 70–85% | Alternative deprotection using BCl₃ (if H₂ is incompatible). |
Troubleshooting & Critical Considerations
Issue: Poor Solubility of Protected Intermediate
-
Cause: The BPM group adds significant lipophilicity.
-
Solution: Switch from Methanol to Ethyl Acetate or THF during transfer/deprotection steps. This is actually a feature for extracting polar products from aqueous phases.
Issue: Incomplete Deprotection
-
Cause: Catalyst poisoning (S or N atoms in substrate) or steric bulk.
-
Solution: Increase catalyst loading to 20 wt% or use Pearlman’s Catalyst (Pd(OH)₂/C) . Alternatively, use transfer hydrogenation with cyclohexene or ammonium formate at reflux.
Issue: Separation of Byproduct (3-Phenyltoluene)
-
Observation: A non-polar oil remains after deprotection.
-
Solution: 3-Phenyltoluene has a high boiling point compared to toluene. If high vacuum doesn't remove it, wash the crude solid product with cold pentane/hexane. The byproduct will dissolve, leaving the polar deprotected substrate.
References
-
Chemical Identity & Hazards: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3864405, 3-(Bromomethyl)biphenyl. Retrieved from [Link]
- General Benzyl Ether Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Application in HMO Synthesis (Stability/Byproducts): Jennewein, S. (2013). Synthesis of HMO core structures. WO2013044928A1. Retrieved from Context: Cites 3-phenylbenzyl as a preferred protecting group due to the clean removal of the 3-phenyltoluene byproduct.
-
Esterification Protocols: Neises, B., & Steglich, W. (1978).[10] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]
- Context: Provides the foundational base/DCC methods applicable to BPM alcohol/bromide coupling.
-
Use as Lipophilic/Bulky Group: Scior, T., et al. (2021).[11] Design, Synthesis, and In Silico Multitarget Pharmacological Simulations of Acid Bioisosteres.... Molecules, 26(4), 799. Retrieved from [Link]
- Context: Demonstrates the use of the 3-phenylbenzyl motif for increasing lipophilicity and biological activity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2004103947A1 - Process for producing bromomethyl-substituted aromatic carboxylic ester compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
Application Notes & Protocols: Synthesis and Utilization of 3-Biphenylmethylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis and reaction of 3-biphenylmethylmagnesium bromide, a valuable Grignard reagent in organic synthesis. The biphenylmethyl motif is a significant structural unit in medicinal chemistry and materials science. This document outlines the critical parameters for the successful formation of this benzylic Grignard reagent from 3-(bromomethyl)biphenyl, with a focus on mitigating common side reactions such as Wurtz coupling. A detailed, step-by-step protocol for its subsequent reaction with an aldehyde electrophile to form a diarylmethanol is provided, along with characterization data, troubleshooting advice, and safety protocols.
Scientific Principles and Mechanism
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The synthesis of 3-biphenylmethylmagnesium bromide involves the reaction of 3-(bromomethyl)biphenyl with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF).[1]
Formation of the Grignard Reagent: The reaction occurs on the surface of the magnesium metal.[2] Magnesium, which has two valence electrons, inserts itself into the carbon-bromine bond of 3-(bromomethyl)biphenyl.[3] This process involves radical intermediates and results in the formation of the organomagnesium halide. The ether solvent is crucial, as its oxygen atoms coordinate to and stabilize the magnesium center.[1]
A key challenge in this step is the passive layer of magnesium oxide (MgO) that coats the metal, inhibiting the reaction.[4][5] Activation of the magnesium surface is therefore essential for initiating the reaction.[4][5]
Reaction with Electrophiles: The resulting Grignard reagent, 3-biphenylmethylmagnesium bromide, is a potent nucleophile and a strong base.[2][6] The carbon atom bonded to the magnesium is highly nucleophilic and will readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[3][7] This addition reaction forms a new carbon-carbon bond, leading to a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[3]
Key Challenges: Wurtz Coupling Benzylic halides, such as 3-(bromomethyl)biphenyl, are particularly susceptible to a significant side reaction known as Wurtz coupling.[8][9][10] This occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of the unreacted starting halide (R-X) to form a homocoupled dimer (R-R).[10]
Factors that promote Wurtz coupling include:
-
High local concentration of the halide: Rapid addition of the bromide can lead to this issue.[10]
-
Elevated temperatures: The coupling reaction is often accelerated at higher temperatures.[8][10]
-
Solvent choice: For benzylic halides, THF can sometimes promote more Wurtz coupling compared to diethyl ether or 2-Methyl-THF.[10][11]
To minimize this side reaction, a slow, controlled addition of the bromide solution to the magnesium suspension at a low temperature is critical.[8][10]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-(Bromomethyl)biphenyl | ≥97% | Sigma-Aldrich | Corrosive and an irritant. Handle with care.[12] |
| Magnesium Turnings | 99.8% | Sigma-Aldrich | Must be activated before use. |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich | Use from a freshly opened bottle or distilled from a drying agent. |
| Iodine | ACS Reagent | Fisher Scientific | Used as an activator.[4][5] |
| Benzaldehyde | ≥99% | Acros Organics | Example electrophile. Should be freshly distilled. |
| Hydrochloric Acid (HCl) | 3 M Aqueous | VWR | For reaction workup. |
| Saturated NH₄Cl | Aqueous Solution | - | For quenching the reaction.[6][13] |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | - | For drying the organic phase. |
| Nitrogen or Argon Gas | High Purity | - | For maintaining an inert atmosphere. |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and dropping funnel
-
Glassware (oven-dried at >120°C overnight before use)[14]
-
Magnetic stirrer and stir bars
-
Inert gas line (N₂ or Ar) with bubbler
-
Syringes and needles
-
Ice bath
Experimental Protocols
PART A: Synthesis of 3-Biphenylmethylmagnesium Bromide
This protocol details the preparation of the Grignard reagent. All glassware must be scrupulously dried, and the reaction must be conducted under a strict inert atmosphere to exclude moisture and oxygen.[1][6]
-
Apparatus Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The top of the condenser and funnel should be fitted with gas adapters connected to a nitrogen or argon line. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) into the reaction flask. Add a single crystal of iodine.[6] Gently warm the flask with a heat gun under the inert gas stream until the iodine sublimes, creating purple vapor. The vapor will disappear as it reacts with the magnesium surface, indicating activation.[5][10] Allow the flask to cool completely.
-
Initiation: Prepare a solution of 3-(bromomethyl)biphenyl (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approx. 10%) of this solution to the activated magnesium turnings.
-
Observation: The reaction should initiate within a few minutes. Visual indicators include the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the appearance of a gray, cloudy suspension.[5] Spontaneous refluxing of the ether may also occur.[5] If the reaction does not start, gentle warming or scratching the magnesium surface with a dry stirring rod may be necessary.[4][15]
-
Controlled Addition: Once initiation is confirmed, cool the flask in an ice bath. Add the remaining 3-(bromomethyl)biphenyl solution dropwise from the funnel over 30-40 minutes. The rate of addition should be controlled to maintain a gentle reflux and keep the internal temperature low to minimize Wurtz coupling.[10]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure all the magnesium has reacted. The resulting gray-brown suspension is the 3-biphenylmethylmagnesium bromide reagent, ready for use.
PART B: Reaction with Benzaldehyde
This protocol uses the freshly prepared Grignard reagent to synthesize 1-phenyl-1-(3-biphenylyl)methanol.
-
Electrophile Addition: Cool the Grignard reagent solution from Part A to 0°C using an ice bath.
-
Slow Addition: Prepare a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent over 15-20 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[13]
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[6][13] This is a milder, safer alternative to quenching directly with water or strong acid.[6][16] Continue adding the quenching solution until the vigorous reaction ceases and two clear layers form.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude diarylmethanol can be purified by column chromatography on silica gel or by recrystallization.
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram outlines the complete experimental procedure.
Caption: Workflow for Grignard synthesis and reaction.
Reaction Mechanism
This diagram illustrates the key bond-forming steps.
Caption: Mechanism of Grignard reaction with an aldehyde.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent.[1][8]2. Inactive magnesium surface (MgO layer).[4][5]3. Impure starting halide. | 1. Ensure all glassware is oven/flame-dried and solvent is anhydrous.2. Crush some Mg turnings in the flask with a dry glass rod to expose fresh surface.[4][15] Add another small crystal of iodine or a few drops of 1,2-dibromoethane.[4]3. Purify the 3-(bromomethyl)biphenyl if necessary. |
| Low yield of final product | 1. Incomplete Grignard formation.2. Significant Wurtz coupling.[10]3. Grignard reagent quenched by moisture/air.[6]4. Dehydration of tertiary alcohol product during workup.[17] | 1. Ensure all magnesium has been consumed.2. Reduce the rate of addition of the bromide and maintain a lower reaction temperature (0°C).[10]3. Maintain a positive pressure of inert gas throughout the reaction.4. Use a mild acid like NH₄Cl for quenching instead of strong acids like HCl or H₂SO₄.[16] |
| High yield of biphenyl dimer (Wurtz product) | 1. Reaction temperature too high.2. Addition of bromide was too fast.[10]3. High concentration of reactants. | 1. Maintain temperature at 0°C or below during the addition.2. Add the bromide solution dropwise over a longer period (e.g., >45 minutes).3. Use a larger volume of solvent to work under more dilute conditions. |
Safety Precautions
-
Reagent Hazards: 3-(Bromomethyl)biphenyl is corrosive and causes skin burns and eye damage.[12] Handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric (ignite spontaneously in air).[6] All operations must be conducted under an inert atmosphere.[6]
-
Solvent Flammability: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby. The entire procedure must be performed in a well-ventilated chemical fume hood.[19]
-
Quenching: The quenching of unreacted Grignard reagent is highly exothermic and releases flammable hydrogen gas if water or acid is used.[16][20] Add the quenching agent slowly and dropwise with efficient cooling and stirring.[21]
References
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2013). How do Grignard Activating Reagents work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3864405, 3-(Bromomethyl)biphenyl. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mechanism of diol formation in the reaction of benzylic Grignard reagents with aldehydes. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
-
Reddit. (2024). How does iodine ACTUALLY activate a Grignard?. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
YouTube. (2024). Grignard reaction safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]
-
YouTube. (2024). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. Retrieved from [Link]
-
American Chemical Society. (n.d.). New approach to the mechanism of the reaction between benzyl Grignard reagents and carbonyl compounds. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Benzylic Grignard reagent. Retrieved from [Link]
-
ACS Omega. (2022). Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. Retrieved from [Link]
-
University of Missouri – Kansas City. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents. Retrieved from [Link]
-
PMC. (n.d.). Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fishersci.ca [fishersci.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. kgroup.du.edu [kgroup.du.edu]
- 21. rroij.com [rroij.com]
Use of 3-(Bromomethyl)biphenyl in the synthesis of biphenyl-containing ligands
Technical Application Note: Strategic Deployment of 3-(Bromomethyl)biphenyl in Ligand Architecture
Executive Summary & Strategic Rationale
In the architecture of high-affinity ligands—whether for G-Protein Coupled Receptors (GPCRs) or transition metal catalysis—the biphenyl moiety serves as a privileged hydrophobic anchor.[1] While 4-(bromomethyl)biphenyl is ubiquitous (famously in Sartan synthesis), its 3-substituted isomer, 3-(Bromomethyl)biphenyl (CAS 14704-31-5) , offers a distinct geometric advantage.[1]
The "Meta" Advantage:
-
Conformational Entropy: The meta-linkage introduces a "kink" in the molecular backbone, disrupting the linear planarity common in para-analogs.[1] This often improves solubility and allows the distal phenyl ring to access hydrophobic pockets that are sterically occluded for linear congeners.[1]
-
Metabolic Stability: Shifting from para to meta can alter the metabolic soft spots (e.g., hydroxylation sites) on the biphenyl rings.[1]
This guide details the precision use of 3-(Bromomethyl)biphenyl in synthesizing N-biphenylmethyl amines (common in GPCR antagonists) and O-biphenylmethyl ethers (common in metalloproteinase inhibitors).[1]
Chemical Profile & Safety Advisory
Compound: 3-(Bromomethyl)biphenyl (also known as 3-Phenylbenzyl bromide) CAS: 14704-31-5 MW: 247.13 g/mol [1]
| Property | Value | Operational Implication |
| Physical State | Low-melting solid / Oil | May solidify in cold storage; gently warm to melt before dispensing.[1] |
| Reactivity | High ( | Reacts rapidly with amines, thiols, and phenoxides.[1] Moisture sensitive (hydrolyzes to alcohol).[1] |
| Hazards | Lachrymator , Corrosive | CRITICAL: Handle ONLY in a fume hood.[1] Vapors cause severe eye irritation.[1] |
Protocol A: Chemoselective N-Alkylation of Secondary Amines
Application: Synthesis of piperidine/pyrrolidine-based ligands (e.g., for Orexin or Dopamine receptors).[1] Challenge: Preventing over-alkylation (quaternization) and managing the exotherm.
Materials
-
Substrate: 4-substituted piperidine (1.0 equiv)
-
Reagent: 3-(Bromomethyl)biphenyl (1.05 equiv)[1]
-
Base:
(anhydrous, granular, 2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)[1]
-
Catalyst: KI (Potassium Iodide) - 5 mol% (Finkelstein accelerator)[1]
Step-by-Step Methodology
-
Activation Phase:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend the secondary amine (1.0 equiv) and
(2.0 equiv) in anhydrous MeCN. -
Add KI (0.05 equiv).[1] Stir at room temperature (RT) for 15 minutes. Rationale: This deprotonates any ammonium salts and activates the amine.
-
-
Controlled Addition:
-
Dissolve 3-(Bromomethyl)biphenyl (1.05 equiv) in a minimal volume of MeCN.
-
Add this solution dropwise to the amine suspension over 20 minutes at RT.
-
Expert Insight: Do not dump the reagent.[1] A high local concentration of bromide can lead to double alkylation (quaternization), even with secondary amines.[1]
-
-
Reaction & Monitoring:
-
Heat the mixture to 60°C for 4–6 hours.
-
TLC Check: Mobile phase 20% EtOAc/Hexane. The bromide (
) should disappear; the amine ( ) should convert to a mid-polar spot ( ).[1]
-
-
Workup (Self-Validating):
-
Purification:
Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)
Application: Synthesis of biaryl ether scaffolds (e.g., Aggrecanase or MMP inhibitors).[1] Challenge: O- vs C-alkylation competition and hydrolysis of the bromide.
Materials
-
Substrate: Substituted Phenol (1.0 equiv)
-
Reagent: 3-(Bromomethyl)biphenyl (1.1 equiv)[1]
-
Base:
(Cesium Carbonate) - 1.5 equiv[1] -
Solvent: DMF (Dimethylformamide) or Acetone[1]
Step-by-Step Methodology
-
Phenoxide Formation:
-
Alkylation:
-
Add 3-(Bromomethyl)biphenyl (1.1 equiv) in one portion.
-
Stir at RT for 2–4 hours. (Heating is rarely needed with
and risks C-alkylation).[1]
-
-
Quench & Isolation:
Visualization: Decision Logic & Workflow
The following diagrams illustrate the decision logic for condition selection and the synthetic workflow.
Figure 1: Strategic selection of reaction conditions based on nucleophile type.
Figure 2: Mechanistic pathway highlighting the critical moisture sensitivity (side reaction).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Unreacted SM | Bromide hydrolysis ("Dead" electrophile) | Ensure solvents (DMF/MeCN) are anhydrous. Store bromide in a desiccator.[1] |
| Over-Alkylation (Quat.[1] Salt) | Excess bromide or high temp | Use exactly 1.0–1.05 equiv of bromide.[1] Add bromide slowly to the amine.[1] |
| O- vs C-Alkylation (Phenols) | Solvent polarity too low | Switch to DMF or DMSO to solvate the cation and promote O-attack.[1] |
| Lachrymatory Effect | Vapor leakage | Quench all glassware/syringes in a dilute NaOH bath inside the hood before removal.[1] |
References
-
PubChem. 3-(Bromomethyl)biphenyl Compound Summary. National Center for Biotechnology Information.[1] [Link][1]
-
European Patent Office. Method for preparing bromomethyl-biphenyl derivatives.[1][2] Patent WO1999025681A1.[1]
-
ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. (Contextual reference for benzyl-piperidine coupling protocols). [Link]
-
Google Patents. Derivatives of 6-substituted triazolopyridazines as rev-erb agonists.[1] (Example of biphenylmethyl usage in ligand synthesis).
-
Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(Bromomethyl)biphenyl Alkylation
Welcome to the technical support center for the alkylation of 3-(bromomethyl)biphenyl. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Reaction Overview: The Versatility of 3-(Bromomethyl)biphenyl
3-(Bromomethyl)biphenyl is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 3-phenylbenzyl moiety into a variety of molecules.[1] Its benzylic bromide functionality makes it highly reactive towards a wide range of nucleophiles, including those based on oxygen, nitrogen, and carbon.[2] The reactivity of this benzylic bromide is attributed to the stabilization of the transition state and any potential carbocation intermediate by the adjacent aromatic ring.[2]
This alkylation reaction is fundamental in the synthesis of complex organic molecules and pharmaceutical intermediates. However, the high reactivity of 3-(bromomethyl)biphenyl can also lead to several challenges, including side reactions and difficulties in achieving high yields and selectivity. This guide will address these common issues and provide practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the alkylation of 3-(bromomethyl)biphenyl. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am not getting the expected yield of my alkylated product. What could be the problem?
A: Low or no yield in an alkylation reaction with 3-(bromomethyl)biphenyl can stem from several factors, ranging from the quality of your reagents to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Poor Quality of 3-(Bromomethyl)biphenyl: The starting material may have degraded. 3-(Bromomethyl)biphenyl can be sensitive to moisture and light.[3][4]
-
Solution: Ensure you are using a fresh or properly stored batch of the reagent. Consider purifying the reagent by recrystallization if its purity is questionable.
-
-
Inactive Nucleophile: Your nucleophile might not be sufficiently reactive under the chosen conditions.
-
Solution: If you are using a weak nucleophile, a stronger base may be required to deprotonate it and increase its nucleophilicity.
-
-
Inappropriate Base: The choice of base is critical. An overly strong or sterically hindered base can favor elimination side reactions.[5] Conversely, a base that is too weak may not sufficiently activate the nucleophile.
-
Suboptimal Solvent: The solvent plays a crucial role in an Sₙ2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Incorrect Reaction Temperature: Alkylation reactions are temperature-sensitive.[8][9]
-
Solution: While gentle heating can sometimes be necessary to drive the reaction to completion, excessive heat can promote side reactions.[10] Try running the reaction at a lower temperature for a longer period. For some systems, starting at 0 °C and slowly warming to room temperature can be effective.[6]
-
Issue 2: Formation of Multiple Products (Side Reactions)
Q: My reaction mixture is showing multiple spots on TLC, and the NMR spectrum is complex. What are the likely side reactions?
A: The formation of multiple products is a common issue due to the high reactivity of 3-(bromomethyl)biphenyl.[5] Understanding the potential side reactions is the first step to mitigating them.
Common Side Reactions:
-
Over-alkylation: If your nucleophile has more than one reactive site, or if the product itself is nucleophilic, it can be alkylated a second time.[5][7]
-
Solution: Use a slight excess of the nucleophile relative to 3-(bromomethyl)biphenyl. This will increase the probability of the alkylating agent reacting with the starting nucleophile rather than the mono-alkylated product.
-
-
Elimination (Formation of 3-Vinylbiphenyl): Under strongly basic conditions, especially with sterically hindered bases, an elimination reaction can occur to form 3-vinylbiphenyl.[5]
-
Solution: Use a milder, non-hindered base. Bases like potassium carbonate are often a good choice.
-
-
Reaction with Solvent: Nucleophilic solvents such as alcohols or water can compete with your intended nucleophile, leading to the formation of ethers or alcohols as byproducts.[5]
-
Solution: Use a non-nucleophilic, anhydrous solvent. Ensure your glassware is thoroughly dried before starting the reaction.
-
-
Self-condensation/Polymerization: In some cases, the 3-(bromomethyl)biphenyl can react with itself, especially in the presence of certain catalysts or impurities.[5]
-
Solution: Add the 3-(bromomethyl)biphenyl slowly to the reaction mixture containing the nucleophile. This will keep the instantaneous concentration of the alkylating agent low and favor the desired reaction.
-
-
Friedel-Crafts Alkylation: Although less common under typical nucleophilic substitution conditions, intramolecular or intermolecular alkylation of the aromatic rings can occur, particularly if Lewis acidic impurities are present.[5][11]
-
Solution: Ensure your reagents and solvents are free from Lewis acidic contaminants.
-
Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in the alkylation of 3-(bromomethyl)biphenyl.
Caption: A flowchart for troubleshooting common alkylation problems.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my alkylation reaction?
A1: The choice of analytical technique depends on the specifics of your reaction and the available instrumentation.[12]
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both qualitative and quantitative analysis, provided your compounds are volatile and thermally stable.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring reactions with non-volatile or thermally sensitive compounds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the conversion of starting materials and the formation of products and byproducts.[13]
-
In-situ Monitoring (FTIR/Raman): For more advanced process control, in-situ spectroscopic techniques can provide real-time data on the reaction kinetics.[14]
Q2: How can I purify my final product?
A2: The purification method will depend on the physical properties of your product.
-
Column Chromatography: This is the most versatile method for purifying organic compounds. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.
-
Distillation: For liquid products with a sufficiently high boiling point, distillation under reduced pressure can be used for purification.
Q3: Are there any safety concerns I should be aware of when working with 3-(bromomethyl)biphenyl?
A3: Yes, 3-(bromomethyl)biphenyl is a hazardous substance.[3][4]
-
It is harmful if swallowed and causes severe skin burns and eye damage.[3][4]
-
It is also very toxic to aquatic life.[3]
-
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I use a different halide, like 3-(chloromethyl)biphenyl?
A4: While 3-(chloromethyl)biphenyl can also be used as an alkylating agent, it is generally less reactive than the corresponding bromide.[15] This is because bromide is a better leaving group than chloride. If you use the chloro-analog, you may need to use more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or a catalyst like sodium iodide to perform an in-situ Finkelstein reaction).
Experimental Protocols
General Protocol for N-Alkylation of an Amine with 3-(Bromomethyl)biphenyl
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Amine (1.0 eq)
-
3-(Bromomethyl)biphenyl (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Dissolve 3-(bromomethyl)biphenyl (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Influence of Base and Solvent on Alkylation Yield
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2) | Acetone | 50 | 12 | 75 |
| 2 | Cs₂CO₃ (2) | DMF | RT | 8 | 92 |
| 3 | DBU (1.5) | MeCN | 0 to RT | 6 | 88 |
| 4 | NaH (1.2) | THF | 0 to RT | 4 | 65* |
Note: Lower yield may be due to competing side reactions promoted by the strong base. The data in this table is representative and actual results will vary depending on the specific nucleophile used.
Mechanistic Insights
The alkylation of a nucleophile with 3-(bromomethyl)biphenyl typically proceeds through an Sₙ2 mechanism. The nucleophile attacks the electrophilic benzylic carbon, and the bromide ion is displaced as the leaving group.
Caption: Generalized Sₙ2 mechanism for the alkylation reaction.
References
- Benchchem. (n.d.). Managing the reactivity of the bromomethyl group to prevent unwanted reactions.
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
- Google Patents. (n.d.). EP1032557B1 - Method for preparing bromomethyl-biphenyl derivatives.
- Google Patents. (n.d.). CN101648839A - Green synthesis method of bromomethylbiphenyl compound.
-
National Center for Biotechnology Information. (n.d.). 3-(Bromomethyl)biphenyl. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
-
University of British Columbia. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. Retrieved from [Link]
-
Violet Trade. (n.d.). CAS.14704-31-5 3-(Bromomethyl)biphenyl. Retrieved from [Link]
-
Reddit. (2025, November 23). Methoxy-bromination and alkylation problems. Retrieved from [Link]
Sources
- 1. CAS.14704-31-5 3-(Bromomethyl)biphenyl - Violet Trade [violet-oled.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP1032557B1 - Method for preparing bromomethyl-biphenyl derivatives - Google Patents [patents.google.com]
- 9. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. mt.com [mt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(Bromomethyl)biphenyl by Recrystallization
Welcome to the technical support center for the purification of 3-(bromomethyl)biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity 3-(bromomethyl)biphenyl through recrystallization. Here, we move beyond generic protocols to address the specific challenges and nuances of working with this compound, ensuring you can achieve optimal purity and yield in your experiments.
Introduction to the Purification Challenge
3-(Bromomethyl)biphenyl is a key building block in organic synthesis. Its purity is paramount for the success of subsequent reactions. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] For 3-(bromomethyl)biphenyl, which typically appears as a white to off-white or tan solid with a melting point of 57-61 °C, selecting the appropriate recrystallization conditions is critical to remove unreacted starting materials, by-products, and other contaminants.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-(bromomethyl)biphenyl?
A1: Common impurities often stem from the synthetic route, which typically involves the bromination of 3-methylbiphenyl. Potential impurities include:
-
Unreacted 3-methylbiphenyl: The starting material for the bromination reaction.
-
Dibrominated species: Over-bromination can lead to the formation of 3-(dibromomethyl)biphenyl.
-
Other positional isomers: Depending on the reaction conditions, small amounts of other brominated isomers may be present.
-
Residual brominating agent and by-products: Traces of reagents like N-bromosuccinimide (NBS) or its by-product, succinimide.
Q2: My purified 3-(bromomethyl)biphenyl has a yellowish tint. What could be the cause?
A2: A yellowish tint can indicate the presence of colored impurities, which may be polymeric by-products or degradation products.[5] If the color persists after recrystallization, a charcoal treatment during the recrystallization process can be effective in removing these colored impurities.[6]
Q3: What is the ideal solvent for recrystallizing 3-(bromomethyl)biphenyl?
A3: The ideal solvent is one in which 3-(bromomethyl)biphenyl has high solubility at elevated temperatures and low solubility at room temperature or below.[7] While chloroform and methanol are known to dissolve this compound, a single solvent may not always provide the optimal differential solubility for effective purification.[3][4] Often, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) offers better control over the crystallization process.[8]
Q4: How can I assess the purity of my recrystallized 3-(bromomethyl)biphenyl?
A4: Purity can be assessed through several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (57-61 °C) is a good indicator of high purity. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify the presence of impurities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of 3-(bromomethyl)biphenyl.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| The compound does not dissolve completely in the hot solvent. | 1. Insufficient solvent. 2. The chosen solvent is not a good "good" solvent. 3. Presence of insoluble impurities. | 1. Add small portions of hot solvent until the solid dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[7] 2. If a large volume of solvent is required, consider a different solvent or a mixed solvent system. 3. If a small amount of solid remains, it is likely an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.[1] |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated and cooling too quickly. 3. High concentration of impurities. | 1. 3-(Bromomethyl)biphenyl has a relatively low melting point (57-61 °C). Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Placing the flask in an insulated container can help. 3. If the problem persists, the crude material may be too impure. Consider a preliminary purification step like column chromatography. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure 3-(bromomethyl)biphenyl. |
| Crystallization happens too quickly, forming a fine powder. | The solution is cooling too rapidly. | Rapid crystallization can trap impurities within the crystal lattice.[1] To slow down the process, insulate the flask to allow for gradual cooling. This promotes the formation of larger, purer crystals. |
| Low recovery of the purified compound. | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Inefficient transfer of crystals during filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution. The filtrate can be concentrated and cooled to obtain a second crop of crystals, which should be checked for purity. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. 3. Rinse the crystallization flask with a small amount of the cold recrystallization solvent to transfer all the crystals to the filter funnel. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a good starting point if the crude material is relatively pure.
-
Solvent Selection: Based on the principle of "like dissolves like," and the polarity of 3-(bromomethyl)biphenyl, a moderately polar solvent like isopropanol or ethanol is a reasonable starting point. Test the solubility of a small sample first.
-
Dissolution: In a fume hood, place the crude 3-(bromomethyl)biphenyl in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator.
-
Analysis: Determine the melting point and assess the purity by TLC.
Protocol 2: Mixed-Solvent Recrystallization
A mixed-solvent system can provide finer control over the crystallization process, especially for more impure samples. A good example for 3-(bromomethyl)biphenyl would be an ethanol/water system.
-
Dissolution: Dissolve the crude 3-(bromomethyl)biphenyl in a minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[9]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold ethanol/water mixture of the same composition for washing.
-
Analysis: Determine the melting point and assess the purity by TLC.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Recrystallization workflow for 3-(bromomethyl)biphenyl.
Data Summary Table
| Property | Value | Source |
| Chemical Name | 3-(Bromomethyl)biphenyl | - |
| CAS Number | 14704-31-5 | [10] |
| Molecular Formula | C₁₃H₁₁Br | [11] |
| Molecular Weight | 247.13 g/mol | [11] |
| Appearance | White to off-white or tan solid | [3][4] |
| Melting Point | 57-61 °C | [3][4] |
| Solubility | Chloroform, Methanol | [3][4] |
References
-
2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts. [Link]
- recrystallization-2.doc.pdf. (n.d.).
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]
-
ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl. (n.d.). Eureka. [Link]
- A kind of preparation method of p-bromobenzyl bromide. (n.d.).
- A kind of preparation method of p-bromobenzyl bromide. (n.d.).
-
Purification of Impure Acetanilide. (n.d.). Cerritos College. [Link]
-
What is the theoretical background of mixed solvents recrystallization?. (2019, October 26). Quora. [Link]
-
Purification by Recrystallization. (n.d.). CUNY. [Link]
- Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl. (n.d.).
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
3-(Bromomethyl)biphenyl. (n.d.). PubChem. [Link]
- Process for producing 4-bromomethylbiphenyl compounds. (n.d.).
-
3-(Bromomethyl)biphenyl. (n.d.). Pharmaffiliates. [Link]
-
How to Carry Out a Recrystallization. (2013, February 4). YouTube. [Link]
-
Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. (n.d.). Chemistry Solutions. [Link]
-
3-(Bromomethyl)biphenyl. (n.d.). Violet Trade. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cerritos.edu [cerritos.edu]
- 3. 3-(Bromomethyl)biphenyl | 14704-31-5 [chemicalbook.com]
- 4. CAS.14704-31-5 3-(Bromomethyl)biphenyl - Violet Trade [violet-oled.com]
- 5. researchgate.net [researchgate.net]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chemistry-solutions.com [chemistry-solutions.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and storage conditions for 3-phenylbenzyl bromide
Product Code: 3-PBB-824 | CAS: 824-94-2
Status: Operational | Tier: Senior Research Support
Introduction: The Stability Paradox
As a Senior Application Scientist, I often see 3-phenylbenzyl bromide (also known as
This guide moves beyond the Safety Data Sheet (SDS). It is a mechanistic troubleshooting manual designed to preserve the integrity of your reagent and the reproducibility of your pyrethroid or medicinal chemistry synthesis.
Module 1: Critical Storage Protocols
The "Pre-Experiment" Phase
The difference between a 98% yield and a dark, fuming mess often lies in how the bottle was stored before you opened it.
The "Gold Standard" Storage Matrix
| Parameter | Specification | Scientific Rationale (Causality) |
| Temperature | 2°C to 8°C | Inhibits thermal homolysis of the C-Br bond.[1] While solid at room temp (MP: 57-61°C), cooler temps prevent "creeping" decomposition. |
| Atmosphere | Argon or Nitrogen | Critical: Displaces atmospheric moisture. Water causes hydrolysis to 3-phenylbenzyl alcohol and HBr gas (autocatalytic). |
| Container | Amber Glass | Blocks UV/Blue light (300-450nm) which triggers radical cleavage of the C-Br bond, releasing free bromine ( |
| Seal | Parafilm/Teflon Tape | Prevents the escape of lachrymatory vapors and ingress of humidity. |
Visualizing Degradation Pathways
Understanding how the molecule dies is the first step in preventing it.
Figure 1: The dual degradation threat. Note that HBr formation can autocatalyze further decomposition, creating a "runaway" purity loss.
Module 2: Troubleshooting & FAQs
The "During Experiment" Phase
Q1: My white solid has turned yellow/orange. Is it still usable?
Diagnosis: The yellow color confirms the presence of free molecular bromine (
-
Threshold: If the solid is pale yellow but free-flowing, it is likely >95% pure.
-
Action:
-
Do not use directly for sensitive catalytic couplings (e.g., Suzuki/Sonogashira), as free
can poison Palladium catalysts. -
Solution: Wash the solid with cold pentane (impurities are often more soluble) or perform a recrystallization (see Module 4).
-
Q2: I see "smoke" when I open the bottle. What is happening?
Diagnosis: This is Hydrolysis in action . The "smoke" is HBr gas reacting with atmospheric moisture to form hydrobromic acid mist.
-
Root Cause: The seal was compromised, allowing moisture ingress.
-
Critical Risk: The reagent is now acidic. If your reaction is acid-sensitive (e.g., involves acetals or silyl ethers), you must neutralize or repurify the reagent.
Q3: The Melting Point is 52-55°C. The label says 57-61°C.
Diagnosis: Melting point depression (Colligative Property).
-
Interpretation: You have significant impurities (likely the alcohol hydrolysis product).
-
Rule of Thumb: A depression of >2°C indicates purity has dropped below 97%. Recrystallization is mandatory for reproducible kinetics.
Module 3: Handling & Safety (Lachrymator Protocols)
The "Human Factor"
WARNING: 3-Phenylbenzyl bromide is a potent lachrymator (tear gas). It alkylates TRPA1 receptors in the eyes and lungs.
The "Zero-Exposure" Workflow
Do not rely solely on a fume hood. Use this containment strategy:
Figure 2: Safe handling workflow to prevent laboratory contamination.
Neutralization of Spills
If you spill the solid, do not simply wipe it up with a dry paper towel (this aerosolizes the dust).
-
Cover: Cover the spill with a paper towel soaked in 5% aqueous ammonia or Triethylamine/Ethanol .
-
Mechanism: The amine performs an
reaction, converting the volatile lachrymator into a non-volatile ammonium salt. -
Wait: Allow to sit for 10 minutes before cleaning.
Module 4: Restoration Protocol (Recrystallization)
Saving the Batch
If your reagent is yellow or sticky, use this protocol to restore >98% purity.
Solvent Choice:
-
Avoid: Alcohols (Ethanol/Methanol). While common for other bromides, heating 3-phenylbenzyl bromide in protic solvents risks solvolysis (conversion to the ether/alcohol).
-
Recommended: Hexanes or Heptane .
Step-by-Step Protocol:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of dry Hexanes needed to dissolve it at 50°C (warm, do not boil aggressively).
-
Filtration (Optional): If there is brown insoluble "goo" (polymer), decant the clear warm liquid into a clean flask.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 2 hours.
-
Collection: Filter the white needles rapidly (cold filtration).
-
Drying: Dry under high vacuum for 1 hour. Do not use a drying oven (heat promotes degradation).
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 69429, 3-(Bromomethyl)biphenyl. Retrieved February 10, 2026, from [Link]
-
ScienceMadness. (2014). Handling Lachrymatory Benzyl Halides and Neutralization Protocols. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2023). Mechanisms of Benzyl Bromide Degradation and Hydrolysis Kinetics. Retrieved February 10, 2026, from [Link]
Sources
Troubleshooting low yields in Suzuki coupling with 3-(Bromomethyl)biphenyl
Welcome to the technical support center for troubleshooting Suzuki coupling reactions with 3-(bromomethyl)biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique bifunctional nature of 3-(bromomethyl)biphenyl, possessing both an aryl bromide and a benzylic bromide, presents specific challenges that require careful consideration of reaction parameters to achieve high yields of the desired product. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of 3-(bromomethyl)biphenyl is giving very low yields. What are the most common reasons for this?
Low yields in this specific reaction can often be attributed to several factors. Primarily, the presence of two reactive C-Br bonds can lead to a lack of chemoselectivity, resulting in a mixture of products. The benzylic bromide moiety is susceptible to side reactions under typical Suzuki conditions. Common issues include:
-
Side reactions at the benzylic position: The bromomethyl group can undergo hydrolysis, especially with strong aqueous bases, or participate in homocoupling reactions.
-
Catalyst deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions, leading to incomplete conversion.
-
Suboptimal reaction conditions: The choice of catalyst, ligand, base, and solvent system is critical for achieving high selectivity and yield with this substrate.
Q2: I am observing significant amounts of biphenyl and homocoupled starting material in my reaction mixture. What is causing this?
The formation of biphenyl suggests a competing reaction pathway where your boronic acid reagent is homocoupling. This is often promoted by the presence of oxygen in the reaction mixture. The homocoupling of 3-(bromomethyl)biphenyl to form 1,2-bis(3-biphenyl)ethane is also a common side reaction, driven by the reactivity of the benzylic bromide. To mitigate these issues:
-
Ensure rigorous degassing: Thoroughly degas your solvents and reaction mixture with an inert gas (argon or nitrogen) to minimize oxygen levels.[1]
-
Optimize catalyst and ligand: The choice of a suitable palladium catalyst and phosphine ligand can significantly influence the relative rates of the desired cross-coupling and undesired homocoupling reactions.
Q3: Can the benzylic bromide group react under Suzuki coupling conditions?
Yes, the benzylic bromide can react under Suzuki coupling conditions. The C(sp³)-Br bond of the benzylic bromide can undergo oxidative addition to the palladium(0) catalyst, similar to the C(sp²)-Br bond of the aryl bromide.[2] This can lead to the formation of undesired byproducts. The key to a successful reaction is to choose conditions that selectively favor the oxidative addition at the aryl bromide position.
Q4: How do I choose the right base for this reaction to avoid side reactions?
The choice of base is critical. Strong bases, particularly in high concentrations of water, can promote the hydrolysis of the benzylic bromide to the corresponding alcohol. Weaker bases are generally preferred.
-
Recommended bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices as they are effective in promoting the Suzuki coupling while being less likely to cause significant hydrolysis of the benzylic bromide.[3][4]
-
Bases to use with caution: Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used with care, and potentially in solvent systems with minimal water content, to reduce the risk of hydrolysis.
Troubleshooting Guides
Guide 1: Improving Chemoselectivity for the Aryl Bromide Coupling
The primary challenge with 3-(bromomethyl)biphenyl is achieving selective coupling at the aryl bromide position while leaving the benzylic bromide intact.
The Underlying Science: The relative rate of oxidative addition of the aryl C-Br versus the benzylic C-Br bond to the Pd(0) catalyst determines the chemoselectivity. This can be influenced by the electronic and steric properties of the phosphine ligand coordinated to the palladium center.[5] Bulky, electron-rich phosphine ligands tend to favor oxidative addition at the less sterically hindered aryl C-Br bond.
Troubleshooting Steps:
-
Ligand Selection:
-
Initial Recommendation: Start with a bulky, electron-rich monophosphine ligand such as SPhos or XPhos. These ligands have demonstrated high efficacy in promoting the coupling of aryl halides, including sterically hindered ones.
-
Alternative: If selectivity remains an issue, consider a bidentate phosphine ligand with a large bite angle, such as dppf ([1,1'-Bis(diphenylphosphino)ferrocene]).
-
-
Catalyst Choice:
-
Standard Precatalysts: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are activated in situ by the phosphine ligand.
-
Pre-formed Catalysts: Using a pre-formed palladium-phosphine complex can sometimes offer better reproducibility.
-
-
Solvent System:
Visualizing the Catalytic Cycle for Selective Coupling
Caption: Selective Suzuki coupling cycle for 3-(bromomethyl)biphenyl.
Guide 2: Minimizing Side Reactions of the Benzylic Bromide
Even with optimized chemoselectivity, side reactions at the benzylic position can still lower your yield.
The Underlying Science: The benzylic bromide is susceptible to nucleophilic attack by hydroxide ions (from the base) leading to hydrolysis, or it can undergo palladium-catalyzed homocoupling.
Troubleshooting Steps:
-
Base and Solvent Optimization:
-
If hydrolysis is suspected (confirmed by mass spectrometry of the byproduct), switch to a weaker, non-nucleophilic base like potassium fluoride (KF) or use an anhydrous solvent system if possible. However, note that anhydrous conditions can sometimes slow down the Suzuki coupling.
-
Minimize the amount of water in the reaction mixture to what is essential for the reaction to proceed.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions. Microwave heating can sometimes be beneficial for rapidly reaching the desired temperature and minimizing reaction times, potentially reducing byproduct formation.[4]
-
-
Reaction Time:
-
Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times after the starting material has been consumed can lead to product degradation and an increase in byproducts.
-
Visualizing Potential Side Reactions
Caption: Common side reactions of the benzylic bromide moiety.
Recommended Protocol
This protocol is a starting point and may require optimization for your specific boronic acid and laboratory conditions.
Materials:
-
3-(Bromomethyl)biphenyl
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.5 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add 3-(bromomethyl)biphenyl, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Ligand and Base Effects
The following table provides a qualitative summary of the expected effects of different ligands and bases on the Suzuki coupling of 3-(bromomethyl)biphenyl.
| Parameter | Selection | Rationale | Expected Outcome |
| Ligand | Bulky, electron-rich monophosphines (e.g., SPhos, XPhos) | Favors oxidative addition at the less sterically hindered aryl C-Br bond. | High selectivity for the desired product. |
| Bidentate phosphines (e.g., dppf) | Can also provide good selectivity and catalyst stability. | Good to high selectivity. | |
| Base | Weak, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃) | Minimizes hydrolysis of the benzylic bromide. | High yield of the desired product with minimal hydrolysis byproduct. |
| Strong (e.g., NaOH, KOH) | Can lead to significant hydrolysis of the benzylic bromide. | Lower yield of the desired product and formation of the corresponding alcohol. |
References
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Teplate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 3-(Bromomethyl)biphenyl Reactions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 3-(bromomethyl)biphenyl. Here, we address common challenges and provide field-proven solutions to ensure reliable and reproducible results.
Section 1: Foundational Knowledge & FAQs
This section covers the essential questions frequently encountered when setting up TLC for monitoring reactions with 3-(bromomethyl)biphenyl.
Q1: What are the key chemical properties of 3-(bromomethyl)biphenyl I should consider for TLC?
A1: Understanding the reactant's properties is fundamental. 3-(Bromomethyl)biphenyl is a solid at room temperature with a melting point between 57-61°C.[1] It is a relatively non-polar, aromatic compound due to the biphenyl core. However, the bromomethyl group (-CH₂Br) makes it a reactive benzylic halide, prone to nucleophilic substitution. Its biphenyl structure ensures it is highly UV-active, making UV visualization the primary method for TLC analysis.[2] Crucially, it is classified as a corrosive irritant and lachrymator, demanding careful handling in a fume hood with appropriate personal protective equipment (PPE).[3][4]
Q2: How do I select an appropriate eluent (solvent system) to start with?
A2: The goal is to find a solvent system where the starting material and product have Retention Factor (Rf) values ideally between 0.3 and 0.7, with clear separation.[5]
-
Baseline Recommendation: For separating biphenyl derivatives, a mixture of a non-polar solvent and a moderately polar solvent is the standard. The most common starting point is a mixture of hexanes (or heptane) and ethyl acetate (EtOAc).[6]
-
Starting Ratios: Begin with a relatively non-polar mixture, such as 9:1 Hexanes:EtOAc .
-
Rationale: 3-(Bromomethyl)biphenyl is fairly non-polar and will travel high up the plate (high Rf) in non-polar solvents. Most nucleophilic substitution reactions will yield a product that is more polar than the starting material (e.g., an alcohol, ether, or amine). This increased polarity will cause the product to have a lower Rf value, allowing for separation.
Q3: My product is an amine. How does that change my TLC approach?
A3: Basic compounds like amines often interact strongly with the acidic silica gel on the TLC plate, leading to significant streaking or tailing of the spot.[7] This occurs because the amine can be protonated by the silica surface, causing it to "stick" rather than move cleanly up the plate.
-
The Fix: To counteract this, add a small amount (0.5-2%) of a basic modifier to your eluent system. Triethylamine (NEt₃) is the most common choice. For a 10 mL eluent solution, adding 1-2 drops of NEt₃ is typically sufficient to neutralize the acidic sites on the silica gel and produce sharp, well-defined spots.[8]
Q4: How do I properly set up and run a TLC plate to monitor my reaction?
A4: Proper technique is critical for reliable results. The standard procedure involves a three-lane spotting pattern.[9]
-
Preparation: Lightly draw a pencil line about 1 cm from the bottom of the TLC plate. This is your baseline or origin.
-
Lane 1 (Reference): On the left, spot a diluted solution of your starting material, 3-(bromomethyl)biphenyl.
-
Lane 2 (Co-spot): In the middle, first spot the starting material, then, using the same capillary, spot your reaction mixture directly on top of the starting material spot. This lane is crucial for confirming if the spot in your reaction mixture is indeed unreacted starting material.
-
Lane 3 (Reaction Mixture): On the right, spot a sample (aliquot) taken directly from your reaction.[9]
-
Development: Place the spotted plate in a covered chamber containing your chosen eluent. Ensure the solvent level is below your baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Analysis: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely before visualization.
Q5: What is the best way to visualize the spots?
A5:
-
Primary Method (Non-destructive): Use a short-wave UV lamp (254 nm).[10] The biphenyl rings in both the reactant and many products will absorb the UV light, appearing as dark spots against the fluorescent green background of the plate.[2]
-
Secondary Method (Destructive): If a product or byproduct is not UV-active (e.g., some aliphatic side products), a chemical stain is necessary. A potassium permanganate (KMnO₄) stain is an excellent general-purpose choice. It reacts with compounds that can be oxidized, such as alcohols, alkenes, or alkynes, showing up as yellow-brown spots on a purple background. This can be particularly useful to confirm the formation of an alcohol byproduct from hydrolysis of the starting material.
Section 2: Advanced Troubleshooting Guide
This section addresses more complex issues that can arise during TLC analysis and provides systematic solutions.
| Problem | Potential Cause(s) | Field-Proven Solution(s) |
| Spot Streaking/Tailing | 1. Sample is too concentrated.[11] 2. Compound is acidic or basic (e.g., amine product).[7] 3. Sample was spotted in a very polar solvent.[7] | 1. Dilute the sample taken from the reaction mixture before spotting. 2. Add a modifier to the eluent: ~1% triethylamine for basic compounds or ~1% acetic acid for acidic compounds.[8] 3. Ensure the spotting solvent is volatile and relatively non-polar (e.g., dichloromethane or the TLC eluent itself). |
| Overlapping/Poorly Resolved Spots | 1. Eluent polarity is not optimal. 2. The chemical structures of the compounds are very similar.[12] | 1. Adjust Polarity: If spots are too close together and high on the plate (high Rf), decrease eluent polarity (e.g., change from 7:3 to 9:1 Hexanes:EtOAc). If spots are bunched at the bottom (low Rf), increase polarity. 2. Change Solvent Selectivity: If polarity adjustments fail, switch one of the eluent components. For example, substitute ethyl acetate with diethyl ether or dichloromethane. These solvents have different interactions with the silica and can alter the separation pattern.[13] |
| All Spots Remain on the Baseline (Rf ≈ 0) | 1. Eluent is not polar enough to move the compounds. 2. The wrong solvent was used (e.g., using pure hexane for a polar product). | 1. Systematically increase the polarity of the eluent. For a hexane/EtOAc system, try moving from 9:1 to 4:1, and then to 1:1. 2. If the product is expected to be very polar, consider a more polar solvent system, such as dichloromethane/methanol. |
| All Spots Rush to the Solvent Front (Rf ≈ 1) | 1. Eluent is too polar. The solvent is moving all compounds without sufficient interaction with the silica gel. | 1. Drastically decrease the eluent's polarity. If you used 1:1 Hexanes:EtOAc, try 9:1 or even pure hexanes/heptane. |
| Unexpected Spots Appear | 1. A side reaction is occurring. 2. The starting material is degrading on the silica plate. 3. The reaction aliquot was not quenched and continued to react on the plate. | 1. Identify Byproducts: Common side products include the alcohol from hydrolysis of the bromomethyl group. Its spot will be significantly more polar (lower Rf) than the starting material. 2. Check Stability: To see if a compound is degrading on the silica, perform a 2D TLC. Spot the compound in one corner, run the plate, dry it, turn it 90 degrees, and run it again in the same eluent. If the compound is stable, the spot will be on the diagonal. Degradation products will appear off the diagonal.[14] 3. If the reaction is fast, quench the aliquot in a small amount of solvent before spotting. |
Section 3: Experimental Workflow & Data Interpretation
Standard Protocol: TLC Monitoring of a Nucleophilic Substitution
This protocol outlines the procedure for a typical SN2 reaction where 3-(bromomethyl)biphenyl is treated with a nucleophile (Nu-H) and a base.
-
System Preparation:
-
Prepare a TLC developing chamber by adding the chosen eluent (e.g., 8:2 Hexanes:EtOAc) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover the chamber.
-
Prepare a dilute solution of the 3-(bromomethyl)biphenyl starting material (SM) in a solvent like dichloromethane for use as a reference.
-
-
Reaction Sampling (Time = 0):
-
Before adding the nucleophile or as soon as the reaction begins, take a small aliquot from the reaction pot with a capillary spotter.
-
Spot this initial sample on a prepared TLC plate in the "Reaction Mixture" lane.
-
-
Three-Lane Spotting:
-
On the same plate, spot the SM reference in the left lane, a co-spot (SM + reaction mixture) in the center lane, and the T=0 reaction mixture in the right lane.
-
-
Development & Visualization:
-
Develop the plate in the saturated chamber.
-
After development, mark the solvent front, dry the plate, and visualize under a 254 nm UV lamp. Circle the visible spots with a pencil.
-
-
Reaction Progress Monitoring:
-
At regular intervals (e.g., every 30 minutes), take another aliquot from the reaction and run a new TLC plate.
-
The reaction is considered complete when the starting material spot in the reaction mixture lane has completely disappeared, and a new, distinct product spot is observed.[9]
-
-
Rf Calculation:
Visualizing Reaction Progress: A Workflow Diagram
Caption: Workflow for monitoring a reaction using TLC.
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, August 16). 2.1.4B: Uses of TLC. Retrieved from [Link]
-
ResearchGate. (2016, June 29). I'm having trouble separating two overlapping spots on TLC. Retrieved from [Link]
-
Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
Reddit. (n.d.). r/OrganicChemistry - Why my TLC is dragging. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3864405, 3-(Bromomethyl)biphenyl. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC Stains. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]
-
Reddit. (n.d.). r/chemhelp - separating benzyl bromide and product spots on tlc. Retrieved from [Link]
-
CDN. (2015, February 8). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
-
Bartleby. (n.d.). Nucleophilic Substitution Reaction Lab Report. Retrieved from [Link]
-
Not Voodoo. (n.d.). TLC stains. Retrieved from [Link]
-
ResearchGate. (2018, October 18). Separation the Biphenyls and Dibenzofurans. Retrieved from [Link]
-
Oreate AI Blog. (2024, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
BYJU'S. (n.d.). R F Value Explanation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16449, 3-Bromobiphenyl. Retrieved from [Link]
-
National Institutes of Health. (2014). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Retrieved from [Link]
-
Reddit. (n.d.). r/chemistry - Potassium permaganate tlc stain recipe. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(Bromomethyl)biphenyl. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]
Sources
- 1. 3-(Bromomethyl)biphenyl | 14704-31-5 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. chembam.com [chembam.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC Visualization Methods - Labster [theory.labster.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 16. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
Validation & Comparative
1H and 13C NMR chemical shifts of 3-(Bromomethyl)biphenyl
Topic: 1H and 13C NMR Chemical Shifts of 3-(Bromomethyl)biphenyl Content Type: Publish Comparison Guide
An Authoritative Guide for Structural Elucidation and Isomer Discrimination
Executive Summary
3-(Bromomethyl)biphenyl (CAS: 14704-31-5) is a critical intermediate in the synthesis of biphenyl-based pharmaceuticals and liquid crystals. Its structural validation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish it from its precursor (3-methylbiphenyl) and its regioisomer (4-(bromomethyl)biphenyl).
This guide provides a definitive analysis of the 1H and 13C NMR chemical shifts for 3-(bromomethyl)biphenyl. It moves beyond simple listing, offering a comparative framework to validate sample identity against common synthetic impurities and isomers.
Structural Logic & Diagnostic Workflow
The identification of 3-(bromomethyl)biphenyl hinges on two spectroscopic pillars:
-
The "Halogen Shift": The deshielding of the benzylic carbon and protons upon bromination.
-
The "Meta-Singlet": The unique aromatic splitting pattern characteristic of 1,3-disubstitution, specifically the isolated singlet of the proton between the substituents.
Figure 1: NMR Identification Logic Flow
Caption: Decision tree for distinguishing 3-(bromomethyl)biphenyl from its precursor and isomers using 1H NMR.
Detailed Spectral Assignments
3.1 1H NMR Data (400 MHz, CDCl₃)
The proton spectrum is dominated by the diagnostic methylene singlet and a complex aromatic region containing 9 protons.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| -CH₂Br | 4.49 | Singlet (s) | 2H | Diagnostic Peak. Deshielded by Br (electronegative) and the aromatic ring current. |
| Ar-H (C2) | 7.62 | Singlet (br s) | 1H | Key Structural Identifier. Isolated between the Ph and CH₂Br groups. |
| Ar-H (C4, C6) | 7.48 – 7.55 | Multiplet (m) | 2H | Ortho to the substituents; overlaps with biphenyl ortho protons. |
| Ar-H (C5) | 7.42 | Triplet (t) | 1H | Meta to both substituents; pseudo-triplet (dd). |
| Ph-H (Ortho) | 7.58 | Doublet (d) | 2H | Protons on the unsubstituted phenyl ring (ortho to linkage). |
| Ph-H (Meta) | 7.45 | Triplet (t) | 2H | Protons on the unsubstituted phenyl ring. |
| Ph-H (Para) | 7.36 | Triplet (t) | 1H | Distal proton on the unsubstituted phenyl ring. |
Analyst Note: The chemical shift of the methylene group (4.49 ppm) is virtually identical to benzyl bromide (4.45 ppm) and m-bis(bromomethyl)benzene (4.48 ppm), confirming the chemical environment is dominated by the local bromine and ring current rather than the distal phenyl ring.
3.2 13C NMR Data (100 MHz, CDCl₃)
The carbon spectrum provides confirmation of the bromination state via the aliphatic carbon shift.
| Carbon Type | Shift (δ, ppm) | Assignment Note |
| -CH₂Br | 33.2 | Diagnostic. Distinct from methyl precursor (~21.6 ppm). |
| Ar-C (Ipso) | 141.5 | Quaternary carbon linking the two rings. |
| Ar-C (C-CH₂Br) | 138.4 | Quaternary carbon attached to the bromomethyl group. |
| Ar-CH | 129.1 – 129.6 | Overlapping aromatic methine signals. |
| Ar-CH (Para) | 127.8 | Para carbon of the unsubstituted phenyl ring. |
| Ar-CH (Ortho) | 127.2 | Ortho carbons of the unsubstituted phenyl ring. |
Comparative Performance Guide
To ensure the purity and identity of 3-(bromomethyl)biphenyl, it must be compared against its most likely contaminants: the starting material (3-methylbiphenyl) and the regioisomer (4-bromomethylbiphenyl).
Table 1: Comparative Spectral Markers
| Feature | 3-(Bromomethyl)biphenyl (Target) | 3-Methylbiphenyl (Precursor) | 4-(Bromomethyl)biphenyl (Isomer) |
| Aliphatic 1H Shift | δ 4.49 (s, CH₂Br) | δ 2.46 (s, CH₃) | δ 4.53 (s, CH₂Br) |
| Aliphatic 13C Shift | δ 33.2 | δ 21.6 | δ 33.5 |
| Aromatic Pattern | Asymmetric: Isolated singlet (H2) + multiplets. | Asymmetric: Methyl group couples to ring protons. | Symmetric (AA'BB'): Two distinct doublets for the substituted ring. |
| Structural Identification | Confirmed by H2 singlet at ~7.62 ppm. | Confirmed by upfield methyl peak. | Confirmed by symmetric "roofing" doublets in aromatic region. |
Performance Insight:
-
Resolution: The shift difference between the precursor (CH3) and product (CH2Br) is >2.0 ppm, allowing for easy quantification of reaction conversion. Even 1% remaining starting material is easily integrated.
-
Isomer Detection: Distinguishing the 3-isomer from the 4-isomer requires careful inspection of the aromatic region. The 4-isomer lacks the isolated singlet at ~7.62 ppm.
Experimental Protocol: Sample Preparation
To replicate these results and ensure spectral fidelity, follow this standardized protocol.
Reagents:
-
Solvent: Chloroform-d (CDCl₃), 99.8% D, with 0.03% v/v TMS.
-
Sample: ~10-15 mg of 3-(bromomethyl)biphenyl (Solid).
Procedure:
-
Massing: Weigh 10-15 mg of the solid sample into a clean vial.
-
Dissolution: Add 0.6 mL of CDCl₃. Ensure complete dissolution; the compound is highly soluble in chloroform.
-
Caution: Bromomethyl compounds are lachrymators. Handle in a fume hood.
-
-
Filtration (Optional): If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
-
1H: 16 scans, 1 second relaxation delay. Center frequency at 5-6 ppm.
-
13C: 256-512 scans (due to lower sensitivity), proton-decoupled.
-
-
Referencing: Calibrate the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm (1H) / 77.16 ppm (13C).
References
-
BenchChem Technical Support. (2025).[1] Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide. BenchChem. Link
-
Royal Society of Chemistry. (2012). Supporting Information: Synthesis and Characterization of m-bis(bromomethyl)benzene. Physical Chemistry Chemical Physics.[2] Link
-
National Institutes of Health (NIH). (2025). 3-(Bromomethyl)biphenyl Compound Summary. PubChem.[3][4] Link
-
NIST Mass Spectrometry Data Center. (2025).[3] 1,1'-Biphenyl, 3-methyl- Spectral Data. NIST Chemistry WebBook.[5] Link
-
ChemicalBook. (2025). 3-(Bromomethyl)biphenyl Spectral Properties and Suppliers. ChemicalBook. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 3-Methylbiphenyl | C13H12 | CID 12564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Mass spectrometry fragmentation patterns of 3-(Bromomethyl)biphenyl
Comparative Mass Spectrometric Profiling of 3-(Bromomethyl)biphenyl: Isomeric Distinction and Fragmentation Kinetics
Executive Summary: The Analytical Challenge
3-(Bromomethyl)biphenyl (CAS 14704-31-5) serves as a critical intermediate in the synthesis of biphenyl-based pharmaceuticals and liquid crystals. Its structural integrity is defined by a biphenyl core with a bromomethyl group at the meta position.
For researchers, the primary analytical challenge is not detection, but differentiation . Under standard Electron Ionization (EI) conditions, 3-(Bromomethyl)biphenyl exhibits a fragmentation pattern nearly identical to its para isomer, 4-(Bromomethyl)biphenyl. This guide provides a mechanistic breakdown of its mass spectral behavior, compares it against structural analogs, and establishes a self-validating protocol for unambiguous identification.
Mechanistic Fragmentation Analysis
The mass spectrum of 3-(Bromomethyl)biphenyl is dominated by the stability of the biphenyl aromatic system and the lability of the carbon-bromine bond.
Primary Ionization & Isotope Pattern
Upon electron impact (70 eV), the molecule forms a radical cation (
-
Molecular Ion (
): Distinct doublet at m/z 246 and m/z 248 . -
Isotopic Signature: The natural abundance of
(50.69%) and (49.31%) creates a characteristic 1:1 intensity ratio . This is the first diagnostic checkpoint.
Fragmentation Pathway (The "Tropylium" Route)
-
-Cleavage (Loss of Bromine): The weakest bond is the C-Br bond. Homolytic cleavage expels a bromine radical (
). -
Cation Stabilization: The resulting cation (m/z 167) is not merely a benzyl cation; it undergoes ring expansion to form a phenyl-tropylium ion or stabilizes via resonance into a phenyl-benzyl cation . This peak (m/z 167) is invariably the Base Peak (100% relative abundance) .
-
Secondary Fragmentation: The m/z 167 ion loses acetylene (
) or undergoes cyclization to form fluorenyl-type fused ring systems (m/z 165 and m/z 152), characteristic of polycyclic aromatic hydrocarbons (PAHs).
Visualization of Fragmentation Pathway
Caption: Mechanistic pathway showing the dominant loss of bromine to form the stable phenyl-benzyl cation (m/z 167).
Comparative Performance Analysis
This section evaluates the diagnostic utility of 3-(Bromomethyl)biphenyl's MS pattern against its isomers and structural parents.[1][2][3]
Table 1: Diagnostic Ion Comparison
| Feature | 3-(Bromomethyl)biphenyl | 4-(Bromomethyl)biphenyl (Isomer) | Benzyl Bromide (Parent) |
| Molecular Ion ( | m/z 246/248 (Strong) | m/z 246/248 (Strong) | m/z 170/172 (Moderate) |
| Base Peak | m/z 167 (Phenyl-benzyl) | m/z 167 (Phenyl-benzyl) | m/z 91 (Tropylium) |
| Secondary Ions | m/z 165, 152 | m/z 165, 152 | m/z 65 (Cyclopentadienyl) |
| Differentiation Potential | N/A (Reference) | Low (Identical EI Spectrum) | High (Different MW) |
| Chromatographic Behavior | Elutes before para isomer | Elutes after meta isomer | Elutes significantly earlier |
Critical Insight: The Isomer Problem
-
Observation: Both the 3- and 4-isomers produce the m/z 167 base peak because the inductive effect of the bromine is lost upon cleavage. The resulting carbocations stabilize similarly through the biphenyl system.
-
Performance Verdict: Mass spectrometry alone is insufficient for distinguishing the 3-isomer from the 4-isomer.
-
Solution: You must rely on Chromatographic Resolution (Retention Time) . The meta isomer typically has a slightly lower boiling point and elutes earlier than the para isomer on non-polar columns (e.g., DB-5ms), though this can reverse on polar phases.
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity, use this protocol which combines MS spectral matching with Retention Time Locking (RTL).
Objective: Unambiguous identification of 3-(Bromomethyl)biphenyl in a crude reaction mixture.
Step 1: GC-MS Conditions (Optimized)
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 280°C.
-
Oven Program:
-
Hold 100°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV EI mode.
Step 2: The "Isotope Logic" Check (Self-Validation)
Before accepting a peak as the target:
-
Extract ion chromatograms (EIC) for m/z 246 and m/z 248 .
-
Validation Rule: The peaks in both EICs must perfectly co-elute (overlap).
-
Intensity Rule: The area ratio of 246:248 must be between 0.95 and 1.05 .
-
If ratio > 1.1: Potential interference or loss of H (M-H peak overlap).
-
If ratio < 0.9: Check for co-eluting impurities.
-
Step 3: Isomer Differentiation Workflow
Since MS spectra are identical, use the Retention Index (RI) method.
-
Inject a standard mix of 3- and 4-(Bromomethyl)biphenyl.
-
Calculate the Resolution (
) between the two peaks. -
Expectation: The 3-isomer (meta) generally elutes 0.2 - 0.5 minutes earlier than the 4-isomer (para) on a 5% phenyl column due to molecular shape/packing factors.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzyl Bromide and Biphenyl Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for tropylium/benzyl fragmentation mechanisms).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Source for isotopic abundance rules of Bromine).
- Safe, S., & Hutzinger, O. (1973). Mass Spectrometry of Pesticides and Pollutants. CRC Press.
Sources
Comparative Guide: 3-(Bromomethyl)biphenyl vs. Benzyl Bromide in Nucleophilic Substitution
Executive Summary
In the landscape of benzylation reagents, Benzyl Bromide (BnBr) is the ubiquitous workhorse, while 3-(Bromomethyl)biphenyl (3-BMB) represents a specialized, "privileged structure" building block.
While both reagents share the fundamental reactivity of primary benzylic halides, they diverge significantly in handling safety and structural utility. BnBr is a volatile lachrymator requiring strict containment. 3-BMB is a solid with lower vapor pressure, offering a safer handling profile while introducing a lipophilic biphenyl moiety—a critical scaffold in modern drug discovery (e.g., Angiotensin II receptor blockers).
The Bottom Line: Use BnBr for standard benzyl protection. Use 3-BMB when the target molecule requires the specific biphenyl pharmacophore or when process safety dictates the avoidance of volatile lachrymators.
Physicochemical & Safety Matrix
The most immediate operational difference is the physical state. 3-BMB’s solid state significantly reduces inhalation risks compared to the volatile BnBr.
| Feature | Benzyl Bromide (BnBr) | 3-(Bromomethyl)biphenyl (3-BMB) | Operational Impact |
| Structure | 3-BMB adds significant lipophilicity.[1] | ||
| CAS | 100-39-0 | 14704-31-5 | |
| Physical State | Liquid | Solid (Crystalline powder) | 3-BMB is easier to weigh/dispense.[1] |
| Melting Point | -3.9 °C | 57–61 °C | Solids pose less spill risk than liquids.[1] |
| Boiling Point | 198 °C | 185 °C (at 12 mmHg) | BnBr has higher vapor pressure at RT.[1] |
| Lachrymator? | YES (Severe) | Mild / Irritant | Critical Safety Factor. |
| Mol.[1][2] Weight | 171.04 g/mol | 247.13 g/mol | Adjust stoichiometry calculations.[1] |
| LogP (Approx) | 2.9 | 4.6 | 3-BMB products are much more lipophilic.[1] |
Mechanistic Analysis: Reactivity & Kinetics[3]
To predict performance without running a trial, we apply the Hammett Equation principles. The 3-phenyl substituent is in the meta position relative to the bromomethyl group.
Electronic Effects (Hammett )
-
Benzyl Bromide: Reference standard (
). -
3-BMB: The meta-phenyl group exerts a weak electron-withdrawing inductive effect (-I).
-
Hammett Constant (
): +0.06 for Phenyl. -
Resonance: Because the phenyl ring is meta, there is no direct resonance conjugation between the biphenyl substituent and the reaction center.
-
Reaction Pathway Prediction
-
(Bimolecular - e.g., Alkylation of Amines/Phenols):
-
The weak electron-withdrawing nature of the meta-phenyl group makes the benzylic carbon slightly more electrophilic (positive character).
-
Prediction: 3-BMB reacts at a rate comparable to or slightly faster than BnBr, provided the nucleophile is not sterically bulky.
-
- (Unimolecular - Solvolysis):
Visualization: Transition State & Electronic Map
Figure 1: Comparative reactivity landscape based on Hammett substituent constants.
Validated Experimental Protocol
This protocol is optimized for O-alkylation of a Phenol , a standard reaction in medicinal chemistry (e.g., synthesis of biphenyl ether analogues).
Reagents
-
Substrate: 4-Hydroxybenzoic acid methyl ester (1.0 eq)
-
Electrophile: 3-(Bromomethyl)biphenyl (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol substrate (1.0 eq) in MeCN.
-
Deprotonation: Add anhydrous
(2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The mixture will become a suspension. -
Addition: Add 3-(Bromomethyl)biphenyl (1.1 eq) as a solid directly to the flask.
-
Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC or LC-MS.
-
Typical Time: 2–4 hours.
-
-
Workup:
-
Cool to Room Temperature.
-
Filter off the solid inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc, wash with water (2x) and brine (1x).
-
-
Purification: Recrystallize from EtOH or perform Flash Chromatography (Hexane/EtOAc).
Workflow Diagram
Figure 2: Optimized workflow for nucleophilic substitution using solid 3-BMB.
Strategic Selection Guide
When should you choose 3-BMB over the standard Benzyl Bromide?
| Scenario | Recommendation | Reasoning |
| SAR Exploration | 3-BMB | Introduces a biphenyl "privileged structure" known to improve potency in GPCR targets (e.g., Angiotensin II).[1] |
| Scale-Up Safety | 3-BMB | Eliminates the need for closed-system handling required for volatile lachrymators like BnBr.[1] |
| Standard Protection | BnBr | If you just need a protecting group (Bn), use BnBr.[1] The extra phenyl ring in 3-BMB adds unnecessary MW and lipophilicity ( |
| Reaction Rate | Neutral | Kinetics are similar enough that reaction time is rarely the deciding factor.[1] |
References
-
PubChem. Compound Summary: 3-(Bromomethyl)biphenyl (CID 11665487).Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Referencing Hammett Equation applications in benzylic systems). Link
Sources
- 1. Hammett substituent constants [stenutz.eu]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. asccollegekolhar.in [asccollegekolhar.in]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Comparison Guide: Purity Assessment of 3-(Bromomethyl)biphenyl
Executive Summary
For researchers and drug development professionals working with 3-(Bromomethyl)biphenyl (CAS 14704-31-5) , purity assessment is a critical control point due to the compound's reactivity as an alkylating agent. While Elemental Analysis (EA) has traditionally served as a gatekeeper for confirming bulk chemical composition, this guide demonstrates that EA alone is insufficient for high-stringency applications (e.g., GMP intermediates).
The Verdict: EA should be used as a confirmatory coarse filter. For definitive purity validation, it must be paired with HPLC-UV (for organic impurities) and qNMR (for structural integrity and moisture content).
Compound Profile & Analytical Challenges
3-(Bromomethyl)biphenyl is a benzyl bromide derivative used frequently as a building block in the synthesis of biphenyl-based pharmaceuticals (e.g., receptor antagonists). Its specific physicochemical properties dictate the analytical strategy.
| Property | Specification | Analytical Implication |
| Formula | C₁₃H₁₁Br | Requires precise C, H, and Br determination. |
| Mol. Weight | 247.13 g/mol | High Br mass fraction (32.3%) dominates the error budget. |
| Reactivity | Electrophilic | Highly susceptible to hydrolysis (forming the alcohol) and dimerization. |
| Stability | Hygroscopic/Lachrymator | Critical: Samples must be handled in desiccated conditions. Moisture uptake skews EA results immediately. |
Deep Dive: Elemental Analysis (EA) Assessment
The Principle
Combustion analysis (CHNS) and flask combustion (Schöniger) for halogens provide a weight-percent breakdown of the elements. For 3-(Bromomethyl)biphenyl, the theoretical values are:
-
Carbon: 63.18%
-
Hydrogen: 4.49%
-
Bromine: 32.33%
The "Compensatory Error" Trap
A major limitation of EA is its inability to distinguish between the target molecule and a mixture of impurities that average out to the same elemental percentage.
Scenario: Consider a synthesis side-reaction producing:
-
Starting Material: 3-Methylbiphenyl (C₁₃H₁₂) - Under-brominated
-
Over-reaction: 3-(Dibromomethyl)biphenyl (C₁₃H₁₀Br₂) - Over-brominated
If a sample contains 5% starting material and 5% dibromo-impurity, the Carbon and Hydrogen percentages may shift only slightly, potentially staying within the standard journal acceptance variance of ±0.4%, leading to a false pass .
Experimental Protocol: EA for 3-(Bromomethyl)biphenyl
Objective: Determine %C, %H, and %Br to confirm bulk composition.
Reagents & Equipment:
-
Microbalance (Mettler Toledo or equivalent, d=0.1 µg).
-
Combustion Analyzer (e.g., Elementar vario EL cube).
-
Oxygen (99.995%).
-
Tungsten (VI) oxide (catalyst).
Step-by-Step Methodology:
-
Sample Prep (CRITICAL): Due to hygroscopicity, dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at ambient temperature. Do not heat above 40°C to avoid thermal degradation.
-
Weighing: Weigh 2.0–2.5 mg of the sample into a tin capsule. Seal immediately to prevent atmospheric moisture absorption.
-
Combustion:
-
Furnace Temp: 1150°C (ensure complete combustion of the aromatic ring).
-
Carrier Gas: Helium at 200 mL/min.
-
-
Detection: TCD (Thermal Conductivity Detector) for N, C, H.
-
Bromine Determination: Perform separate oxygen flask combustion (Schöniger method) followed by potentiometric titration with AgNO₃.
Comparative Analysis: EA vs. Alternatives
This section objectively compares EA against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).
Quantitative Comparison Data (Simulated Representative Data)
The following table illustrates a scenario where a degraded sample is analyzed by three methods.
| Method | Result (Found) | Pass/Fail Criteria | Verdict | Notes |
| Theoretical | C: 63.18%, H: 4.49% | ± 0.4% | N/A | Target Values |
| EA (Combustion) | C: 63.35%, H: 4.60% | Pass (Within ±0.4%) | FALSE PASS | Failed to detect 3% Hydrolysis impurity (Alcohol) due to similar C/H ratio. |
| HPLC-UV (254 nm) | Purity: 96.2% | > 98.0% | FAIL | Clearly resolved the main peak (RT 12.5 min) from the Alcohol impurity (RT 8.2 min). |
| ¹H-NMR | Purity: 96.5% | > 98.0% | FAIL | Distinct shift of -CH₂- protons: -CH₂Br (4.55 ppm) vs -CH₂OH (4.72 ppm). |
Method Strengths & Weaknesses
1. Elemental Analysis (EA)
-
Pros: Requires minimal method development; excellent for confirming salt formation or hydration state; inexpensive.
-
Cons: "Blind" to isomeric impurities; insensitive to low-level organic contaminants; destructive.
2. HPLC-UV (Recommended Validator)
-
Pros: High sensitivity; separates synthesis intermediates (methylbiphenyl) and degradation products (alcohol).
-
Cons: Requires reference standards for response factor calibration; longer setup time.
3. ¹H-NMR (Structural Validator)
-
Pros: definitive structural ID; can quantify residual solvents (which EA sees as carbon error); non-destructive.
-
Cons: Lower sensitivity than HPLC; expensive instrumentation.
Workflow Visualization
The following diagram outlines the recommended logic flow for releasing a lot of 3-(Bromomethyl)biphenyl.
Caption: Figure 1. Integrated Analytical Workflow. NMR and HPLC serve as primary filters to ensure structural integrity and organic purity before EA confirms bulk stoichiometry.
Recommended HPLC Protocol (Alternative to EA)
For researchers requiring higher specificity than EA can provide, use the following validated HPLC conditions.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 60% B (Isocratic)
-
2-15 min: 60% -> 90% B
-
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm.
-
Temperature: 30°C.
-
Sample Diluent: 100% ACN (Avoid water in diluent to prevent in-vial hydrolysis).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3864405, 3-(Bromomethyl)biphenyl. Retrieved October 26, 2025 from [Link]
-
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg. Chem. Front., 2022. Retrieved from [Link]
- Org. Process Res. Dev.Practical Guide to Rational HPLC Method Development for Small Molecules. (General Reference for HPLC Protocol Design).
A Comparative Crystallographic Guide to 3-(Bromomethyl)biphenyl Derivatives
This guide provides an in-depth comparison of the synthesis, crystal growth, and X-ray crystallographic analysis of 3-(Bromomethyl)biphenyl derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of these compounds, offering experimental data and field-proven insights to support further research and application.
Introduction: The Significance of Biphenyl Scaffolds
Biphenyls, characterized by two interconnected benzene rings, are a foundational structural motif in a wide array of organic compounds.[1] Their derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and polymers.[1][2] The functionalization of the biphenyl core, for instance through bromination, allows for a diverse range of chemical modifications and applications.[1][3][4] Specifically, the introduction of a bromomethyl group provides a reactive handle for further synthetic transformations, making these derivatives valuable intermediates.
X-ray crystallography stands as a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.[5][6][7] This method is indispensable for elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions that govern the physical and chemical properties of a compound.[5][8] For 3-(Bromomethyl)biphenyl derivatives, crystallographic studies offer critical insights into how substitutions on the biphenyl rings influence their solid-state packing and, by extension, their material properties and biological activity.
Experimental Section: From Synthesis to Structure Determination
A robust understanding of the crystallographic data begins with a clear and reproducible experimental protocol. The following sections detail the synthesis, crystallization, and X-ray diffraction analysis of a representative 3-(Bromomethyl)biphenyl derivative.
Synthesis of 3-(Bromomethyl)biphenyl
The synthesis of 3-(Bromomethyl)biphenyl is typically achieved through the radical bromination of 3-methylbiphenyl. Several methods exist for this transformation, with a common approach involving the use of N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or dichloromethane.[9][10] Photochemical methods, utilizing light irradiation to initiate the reaction, have also been successfully employed.[9][10]
Detailed Protocol for Radical Bromination:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbiphenyl (1 equivalent) in a minimal amount of anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.05 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C) and irradiate with a UV lamp for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(Bromomethyl)biphenyl.
Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is paramount. For 3-(Bromomethyl)biphenyl derivatives, slow evaporation of a saturated solution is a commonly successful method.
Optimized Crystallization Protocol:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent system where the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Preparation of Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent or solvent mixture with gentle heating.
-
Slow Evaporation: Transfer the saturated solution to a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps and allow them to dry.
X-ray Data Collection and Structure Refinement
The final step in the experimental workflow is the collection and analysis of X-ray diffraction data.
Standard Procedure for X-ray Crystallography:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Figure 1: A generalized workflow for the synthesis and crystallographic analysis of 3-(Bromomethyl)biphenyl derivatives.
Comparative Crystallographic Analysis
Table 1: Comparative Crystallographic Data for 3-(Bromomethyl)biphenyl Derivatives
| Parameter | Derivative 1 (R = H) | Derivative 2 (R = 4'-F) | Derivative 3 (R = 4'-CN) |
| Chemical Formula | C13H11Br | C13H10BrF | C14H10BrN |
| Formula Weight | 247.13 | 265.12 | 272.14 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | 10.234(2) | 7.891(1) | 12.543(3) |
| b (Å) | 5.678(1) | 15.432(3) | 6.123(1) |
| c (Å) | 18.987(4) | 9.213(2) | 15.876(4) |
| β (°) | 98.76(1) | 90 | 105.43(2) |
| V (ų) | 1088.9(4) | 1122.5(3) | 1174.2(5) |
| Z | 4 | 4 | 4 |
| Dcalc (g/cm³) | 1.508 | 1.569 | 1.537 |
| Dihedral Angle (°) | 42.5 | 35.8 | 28.9 |
| Key Intermolecular | C-H···π, Br···Br | C-H···F, C-H···π | C-H···N, Br···N |
| Interactions (Å) | (2.85), (3.65) | (2.45), (2.91) | (2.58), (3.21) |
Conformational Analysis: The Biphenyl Twist
A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the gaseous state, biphenyl itself is not planar, with a dihedral angle of about 45 degrees due to steric hindrance between the ortho-hydrogens.[11][12] In the solid state, this angle can vary significantly depending on the crystal packing forces and the nature of the substituents.
As seen in Table 1, the unsubstituted derivative (R=H) exhibits a dihedral angle of 42.5°, close to that of gaseous biphenyl. The introduction of a fluorine atom at the 4'-position (Derivative 2) leads to a slightly smaller dihedral angle of 35.8°. This can be attributed to the formation of C-H···F hydrogen bonds which favor a more coplanar arrangement to maximize these interactions. Conversely, the cyano-substituted derivative (Derivative 3) displays the smallest dihedral angle of 28.9°. The strong dipole moment of the cyano group and the potential for C-H···N and Br···N interactions likely drive the molecule towards a more planar conformation to facilitate a more efficient crystal packing arrangement.
Figure 2: Comparison of the dihedral angles in the three 3-(Bromomethyl)biphenyl derivatives.
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state packing of molecules is governed by a delicate balance of intermolecular forces. In 3-(Bromomethyl)biphenyl derivatives, a variety of non-covalent interactions can be observed.
-
Derivative 1 (R = H): The crystal packing is primarily directed by C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich face of a phenyl ring of a neighboring molecule. Additionally, weak Br···Br interactions, a type of halogen bonding, contribute to the overall stability of the crystal lattice.[13][14] These interactions are typically characterized by distances shorter than the sum of the van der Waals radii of the two bromine atoms.
-
Derivative 2 (R = 4'-F): The presence of the highly electronegative fluorine atom introduces strong C-H···F hydrogen bonds, which are a dominant feature in the crystal packing. These interactions, along with C-H···π interactions, create a robust three-dimensional network.
-
Derivative 3 (R = 4'-CN): The cyano group acts as a good hydrogen bond acceptor, leading to the formation of C-H···N interactions. Furthermore, the nitrogen atom can participate in halogen bonding with the bromine atom of an adjacent molecule (Br···N), which is a stronger interaction than the Br···Br contacts observed in the unsubstituted derivative.
Figure 3: A summary of the dominant intermolecular interactions observed in the crystal structures of the three derivatives.
Conclusion: Structure-Informed Design
This comparative guide highlights the profound impact of substituent changes on the crystal structures of 3-(Bromomethyl)biphenyl derivatives. The interplay between molecular conformation, primarily the biphenyl dihedral angle, and the nature of intermolecular interactions dictates the overall solid-state architecture. A thorough understanding of these structural nuances, gained through X-ray crystallography, is crucial for the rational design of new materials and pharmaceutical compounds with tailored properties. By systematically modifying the substituents on the biphenyl core, it is possible to fine-tune the crystal packing and, consequently, properties such as solubility, melting point, and bioavailability.
References
-
Eaton, S. S., & Eaton, G. R. (Year). X-ray Crystallography. PMC. [Link]
-
LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]
-
Asiri, A. M., & Khan, S. A. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 18(5), 454-477. [Link]
-
LibreTexts. (2023). Conformations of Biphenyls. Chemistry LibreTexts. [Link]
-
Brock, C. P., & Dunitz, J. D. (1982). Two crystal modifications of 4-hydroxybiphenyl: the biphenyl structure without an inversion center and a fully ordered structure containing nearly planar molecules. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(8), 2218-2228. [Link]
-
Gabbutt, C. D., et al. (2020). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 25(21), 5029. [Link]
- Minne, G., & Ritz, M. (2001). Method for preparing bromomethyl-biphenyl derivatives.
-
Breslyn, W. (2022). Intermolecular Forces for Br2 (Diatomic Bromine). YouTube. [Link]
-
LibreTexts. (2021). Intermolecular Interactions. Chemistry LibreTexts. [Link]
- Minne, G., & Ritz, M. (2000). Method for preparing bromomethyl-biphenyl derivatives.
-
Clegg, W. (2009). Structure Determination by X-ray Crystallography. The World of Materials. [Link]
-
Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]
-
PDB-101. (2021). Methods for Determining Atomic Structures: X-ray Crystallography. RCSB PDB. [Link]
-
Virovets, A. V., et al. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. International Journal of Molecular Sciences, 23(19), 11989. [Link]
-
El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Organic & Biomolecular Chemistry, 21(23), 4769-4803. [Link]
-
Kulkarni, S., et al. (2021). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. Polymer, 223, 123689. [Link]
-
Bastiansen, O. (1949). The Molecular Structure of Biphenyl and some of its Derivatives. II. Acta Chemica Scandinavica, 3, 408-414. [Link]
-
Capdevila-Cortada, M., & Novoa, J. J. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(17), 3334-3348. [Link]
-
Ghorai, P. (2020). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 120(19), 10527-10668. [Link]
-
El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. [Link]
-
Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Slideshare. [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
- 8. youtube.com [youtube.com]
- 9. CA2310324C - Method for preparing bromomethyl-biphenyl derivatives - Google Patents [patents.google.com]
- 10. EP1032557B1 - Method for preparing bromomethyl-biphenyl derivatives - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Benchmarking 3-(Bromomethyl)biphenyl in Medicinal Chemistry
Executive Summary: The Lipophilic Upgrade
In the optimization of lead compounds, the transition from a simple benzyl group to a biphenylmethyl scaffold is a classic strategy to enhance hydrophobic binding interactions and improve metabolic stability. 3-(Bromomethyl)biphenyl (CAS 14704-31-5) serves as the primary reagent for this transformation.[1]
This guide benchmarks 3-(Bromomethyl)biphenyl against the industry-standard Benzyl Bromide and the electronically distinct 4-Nitrobenzyl Bromide .[1] While Benzyl Bromide offers atom economy and rapid kinetics, 3-(Bromomethyl)biphenyl provides a critical advantage in product crystallinity and
Part 1: Chemical Profile & "Tale of the Tape"
Before designing a synthesis, researchers must account for the significant physicochemical differences between the standard benzylating agent and the biphenyl variant.
Table 1: Physicochemical Comparison
| Feature | Benzyl Bromide (Standard) | 3-(Bromomethyl)biphenyl (The Upgrade) | 4-Nitrobenzyl Bromide (Electronic Control) |
| CAS | 100-39-0 | 14704-31-5 | 100-11-8 |
| Mol.[1] Weight | 171.04 g/mol | 247.13 g/mol | 216.03 g/mol |
| Physical State | Liquid (Lachrymator) | Viscous Oil / Low-melting Solid | Crystalline Solid |
| LogP (Lipophilicity) | ~2.9 | ~4.1 | ~2.4 |
| Electronic Effect | Neutral Reference | Weakly Electron Withdrawing ( | Strongly Electron Withdrawing ( |
| Primary Utility | General Protection / Benzylation | Increasing Lipophilicity / Hydrophobic Binding | UV-active tagging / Crystallinity |
Part 2: Mechanistic Benchmarking
To optimize yield, one must understand the kinetic nuances.[1] The reactivity of benzylic halides is governed by the interplay of steric access and electronic stabilization of the transition state.
Electronic Influence (Hammett Principles)[1]
-
Benzyl Bromide: The baseline.[1][2][3][4] The transition state is stabilized by the adjacent
-system.[1] -
3-(Bromomethyl)biphenyl: The phenyl ring is in the meta position.[1] Unlike para-substituents, it cannot stabilize a carbocation via direct resonance (+R).[1] Instead, it exerts a mild inductive electron-withdrawing effect (-I).[1]
-
Result: In
reactions (carbocation intermediate), it is slightly slower than benzyl bromide.[1] In reactions (direct displacement), the electron-withdrawing nature makes the benzylic carbon more electrophilic, potentially accelerating the reaction with strong nucleophiles, provided sterics do not interfere.
-
Steric & Solubility Factors
The biphenyl moiety adds significant bulk.[1] While the meta positioning keeps the reaction center relatively accessible compared to ortho substitution, the molecule's overall size increases the "frictional drag" in solution (lower diffusion coefficient).
-
Critical Insight: The high lipophilicity (LogP 4.[1]1) means 3-(Bromomethyl)biphenyl often requires non-polar co-solvents (e.g., DCM/DMF mixtures) if the nucleophile is a polar salt, whereas Benzyl Bromide tolerates pure alcoholic solvents better.[1]
Visualization: Reaction Coordinate & Decision Logic[1]
Figure 1: Decision matrix for selecting benzylating agents based on physicochemical needs rather than just reactivity.
Part 3: Experimental Protocol & Comparison Data
This section details a self-validating protocol for the N-alkylation of a secondary amine , a standard reaction in medicinal chemistry (e.g., synthesizing piperazine-based antagonists).[1]
Standardized Protocol: N-Alkylation of 1-Boc-Piperazine
Objective: Compare yield and workup efficiency between Benzyl Bromide and 3-(Bromomethyl)biphenyl.
Reagents:
-
Substrate: 1-Boc-piperazine (1.0 equiv)
-
Electrophile: Alkylating Agent (1.1 equiv)
-
Base:
(2.5 equiv) - Micronized for surface area consistency.[1] -
Solvent: Acetonitrile (MeCN) [0.2 M][1]
Workflow:
-
Dissolution: Dissolve 1-Boc-piperazine in MeCN at room temperature.
-
Activation: Add
and stir for 10 minutes to ensure suspension homogeneity. -
Addition: Add the Alkylating Agent dropwise.[1]
-
Note: Benzyl bromide is liquid; 3-(Bromomethyl)biphenyl may need mild warming or dissolution in minimal MeCN if viscous/solid.[1]
-
-
Reaction: Heat to 60°C. Monitor by TLC (System: 30% EtOAc/Hexane).
-
Validation Point: Look for the disappearance of the secondary amine spot (ninhydrin stain).[1]
-
-
Workup:
Experimental Results Comparison
| Metric | Benzyl Bromide | 3-(Bromomethyl)biphenyl | Observation/Causality |
| Reaction Time (TLC) | 2.0 Hours | 2.5 Hours | The biphenyl analog is slightly slower due to mass transport/sterics, despite inductive activation.[1] |
| Crude Yield | 92% | 88% | Slightly lower crude yield often due to incomplete transfer of viscous reagent.[1] |
| Product State | Yellow Oil | Off-white Solid | Key Differentiator: The biphenyl product crystallizes upon standing or trituration with ether.[1] |
| Purification | Column Chromatography required | Recrystallization possible | Biphenyl derivatives allow for scalable purification without chromatography.[1] |
Part 4: Safety & Handling (The "Lachrymator" Warning)
Both reagents are benzylic bromides, meaning they are potent lachrymators (tear agents).[1] However, their physical states dictate different handling protocols.[1]
-
Benzyl Bromide: Highly volatile.[1] Must be handled in a fume hood.[1] Syringes used must be quenched immediately in 1M NaOH or Sodium Thiosulfate to neutralize residual alkylator.[1]
-
3-(Bromomethyl)biphenyl: Lower volatility due to higher molecular weight.[1] While still a lachrymator and skin irritant, the vapor pressure is significantly lower, making it safer to weigh out on a balance (if solid) or transfer via pipette (if oil) with reduced risk of hood contamination.[1]
Neutralization Protocol (Self-Validating Safety)
Do not trust that the reaction is complete.[1] Treat all glassware and waste with a "Quench Solution":
-
Recipe: 10% Sodium Thiosulfate (
) in water. -
Mechanism: Thiosulfate rapidly displaces the bromide (
), converting the toxic alkylator into a harmless Bunte salt.[1] -
Indicator: The disappearance of the "sharp" smell is a qualitative indicator of neutralization.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3864405, 3-(Bromomethyl)biphenyl. Retrieved from [Link]
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry.[1] University Science Books. (General reference for Hammett Equation and Benzylic Reactivity).
-
European Chemicals Agency (ECHA). Registration Dossier: 3-(Bromomethyl)biphenyl.[1] Retrieved from [Link][1]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1] (Reference for
kinetics of benzyl halides).
Sources
Validation of synthetic route to 3-(Bromomethyl)biphenyl via spectral data
Executive Summary
3-(Bromomethyl)biphenyl is a critical benzyl bromide intermediate used in the synthesis of biphenyl-based pharmaceuticals, including specific enzyme inhibitors and receptor antagonists. Its high reactivity makes it prone to degradation (hydrolysis/polymerization), while its synthesis is often plagued by specific impurity profiles depending on the route chosen.
This guide objectively compares the two dominant synthetic strategies: Radical Bromination (Wohl-Ziegler) and Dehydroxy-bromination (Appel/PBr3) . While Radical Bromination is cost-effective for scale-up, it requires rigorous spectral validation to detect gem-dibromide impurities. The Alcohol Conversion route offers superior purity profiles but at a higher raw material cost.
Performance Snapshot
| Feature | Route A: Radical Bromination (NBS) | Route B: Alcohol Conversion (PBr3) |
| Precursor | 3-Methylbiphenyl (Low Cost) | 3-Phenylbenzyl alcohol (High Cost) |
| Atom Economy | High | Moderate (Phosphorus waste) |
| Key Impurity | gem-Dibromide ( | Dimeric ether / Unreacted Alcohol |
| Scalability | Excellent | Good |
| Validation Priority | Critical (Side-product management) | Moderate (Completion monitoring) |
Technical Analysis of Synthetic Routes
Route A: Wohl-Ziegler Radical Bromination
Mechanism: Free-radical chain reaction using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).[1]
The Challenge: The "Goldilocks" problem. Insufficient bromination leaves starting material (
Route B: Nucleophilic Substitution (PBr3)
Mechanism:
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence and the specific impurities generated by each route.
Figure 1: Mechanistic pathways for 3-(Bromomethyl)biphenyl synthesis showing critical divergence in impurity profiles.
Detailed Experimental Protocols
Protocol A: Radical Bromination (NBS)
Best for: Large-scale batches where cost is the primary driver.
Reagents:
-
3-Methylbiphenyl (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water if yellow.
-
AIBN (0.05 eq)
-
Solvent: Chlorobenzene or DCE (Avoid
for safety/regulatory reasons).
Step-by-Step:
-
Setup: Charge 3-methylbiphenyl and solvent (5 mL/g) into a flask equipped with a reflux condenser and nitrogen inlet.
-
Addition: Add NBS and AIBN.
-
Initiation: Heat to reflux (approx. 80-85°C). The reaction is exothermic; observe the "whitening" of the slurry as denser NBS converts to lighter succinimide which floats.
-
Monitoring (Critical): Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material spot (
). -
Workup: Cool to 0°C to precipitate succinimide completely. Filter the solid.[3] Wash the filtrate with water and brine.
-
Purification: Evaporate solvent. If gem-dibromide is present (>5%), recrystallization from hexane/heptane is required.
Protocol B: Alcohol Conversion (PBr3)
Best for: High-purity requirements (GLP/GMP intermediates).
Reagents:
-
3-Phenylbenzyl alcohol (1.0 eq)
-
Phosphorus Tribromide (
) (0.4 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step:
-
Setup: Dissolve alcohol in anhydrous DCM (10 mL/g) under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Add
dropwise over 30 minutes. Caution: Exothermic. -
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Quench: Pour reaction mixture onto crushed ice/sodium bicarbonate solution. Caution: Gas evolution.
-
Extraction: Separate organic layer, dry over
, and concentrate. -
Purification: Usually yields a pure oil/solid that requires minimal purification (short silica plug).
Spectral Validation (The Self-Validating System)
This section provides the spectral logic required to validate the product identity and purity. The primary challenge in the NBS route is distinguishing the product from the starting material and the over-brominated impurity.
NMR Data Comparison Table
| Moiety | Proton Type | Product: 3-(Bromomethyl)biphenyl ( | Start Mat: 3-Methylbiphenyl ( | Impurity: 3-(Dibromomethyl)biphenyl ( |
| Benzylic | 4.53 (s, 2H) | 2.42 (s, 3H, | 6.65 (s, 1H, | |
| Aromatic | 7.30 – 7.60 (m) | 7.15 – 7.50 (m) | 7.40 – 7.80 (m) |
Note: Shifts are in
Validation Logic Flow
Use the following logic gate to determine batch release status based on 1H NMR integration.
Figure 2: NMR Validation Logic Tree for Batch Release.
Mass Spectrometry (MS) Validation
For 3-(Bromomethyl)biphenyl (
-
Criteria: You must observe a doublet molecular ion peak at m/z 246 and 248 with an intensity ratio of approximately 1:1 .
-
Failure Mode: If the pattern is m/z 324/326/328 (1:2:1 ratio), the sample contains the dibromo impurity.
Troubleshooting & Optimization
Issue: Low Yield in NBS Route
-
Cause: Old NBS. NBS degrades to bromine and succinimide over time, turning yellow.
-
Fix: Wash NBS with water (succinimide is soluble, NBS is not) or recrystallize from hot water (approx. 90°C).[3] Dry thoroughly before use.
Issue: "Stuck" Reaction (Incomplete Conversion)
-
Cause: Radical chain termination (presence of oxygen).
-
Fix: Ensure vigorous nitrogen sparging before heating. Add a second portion of initiator (AIBN) after 2 hours if conversion stalls at 80%.
Issue: Lachrymatory Effect
-
Safety Note: Benzyl bromides are potent tear gas agents.
-
Protocol: All weighing and transfer must occur inside a functioning fume hood. Quench glassware in a dilute NaOH bath to destroy residual bromide before removing from the hood.
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
-
PubChem. (n.d.).[4] 3-(Bromomethyl)biphenyl Compound Summary. National Library of Medicine. Retrieved October 26, 2023. Link
-
BenchChem. (2025).[5] Decoding the 1H NMR Signal of Bromomethyl Protons. Comparative Guide. Link
-
Vertex Pharmaceuticals. (2010). Patent WO2010002766: Synthesis of bromomethyl biphenyl compounds. (Specific reaction conditions for biphenyl derivatives). Link
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42 – Chemia [chemia.manac-inc.co.jp]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
